7-Xylosyl-10-deacetyltaxol
Description
antineoplastic agent that induces apoptosis via the mitochondrial-dependent pathway; structure in first source
Structure
2D Structure
Properties
CAS No. |
90332-63-1 |
|---|---|
Molecular Formula |
C50H57NO17 |
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1 |
InChI Key |
ORKLEZFXASNLFJ-DYLQFHMVSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Synonyms |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Xylosyl-10-deacetyltaxol is a naturally occurring taxane derivative found in various species of the yew tree (Taxus). As a close analogue of the highly successful anticancer drug Paclitaxel (Taxol®), this compound is of significant interest both as a potential therapeutic agent and, more critically, as a key starting material for the semi-synthesis of Paclitaxel and its derivatives. This document provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its analysis and a summary of its role in synthetic and biological pathways.
Core Chemical Structure and Nomenclature
This compound is a complex diterpenoid characterized by a baccatin III core structure. Its systematic IUPAC name is [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[].
The structure's key features, which differentiate it from Paclitaxel, are:
-
A β-D-xylopyranosyl moiety attached at the C-7 position of the taxane core.
-
A hydroxyl group (-OH) at the C-10 position, resulting from the absence of an acetyl group (deacetylation).
Like Paclitaxel, it possesses the essential C-13 ester side chain, which is crucial for its biological activity.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. This data is critical for its isolation, characterization, and formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [][2] |
| Molecular Weight | 943.98 g/mol | [] |
| CAS Number | 90332-63-1 | [2] |
| Appearance | White to off-white crystalline powder | [][2] |
| Melting Point | >228°C (decomposes) | [][2] |
| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [][2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Poorly soluble in water. | [2] |
| InChI Key | ORKLEZFXASNLFJ-ODBGVJAMSA-N | [] |
Biological Activity and Mechanism of Action
As a member of the taxane family, this compound exhibits antitumor activity by interfering with microtubule dynamics. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents the depolymerization necessary for mitotic spindle breakdown. This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Apoptotic Signaling Pathway
Studies have shown that this compound induces apoptosis in cancer cells, such as the PC-3 prostate cancer line, through the intrinsic mitochondrial pathway. This process involves the modulation of the Bcl-2 family of proteins:
-
Upregulation of pro-apoptotic proteins: Bax and Bad expression is increased.
-
Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-XL expression is decreased.
This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and downstream executioner caspases, culminating in cell death.
Role in Semi-Synthesis of Paclitaxel
Due to its relative abundance in Taxus species compared to Paclitaxel itself, this compound is a valuable precursor for the semi-synthesis of Paclitaxel and Docetaxel. The general workflow involves two key transformations: removal of the C-7 xylosyl group and acetylation of the C-10 hydroxyl group.
The deglycosylation step is critical and can be achieved through chemical or biocatalytic methods to yield 10-deacetylbaccatin III (10-DAB), a pivotal intermediate. Biocatalytic conversion using specific enzymes like β-xylosidases is often preferred as it offers a greener, more selective alternative to harsh chemical processes.
References
Unveiling the Natural Reserves: A Technical Guide to 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural sources of 7-Xylosyl-10-deacetyltaxol, a significant taxane derivative with implications for cancer research and drug development. This document provides a comprehensive overview of its natural occurrence, quantitative data on its prevalence in various Taxus species, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic context.
Natural Sources and Abundance
This compound is a naturally occurring taxoid found predominantly in various species of the yew tree (Taxus). It is often present in greater abundance than the well-known anticancer drug paclitaxel (Taxol®), making it a valuable precursor for semi-synthetic drug production. The concentration of this compound varies significantly depending on the Taxus species, the specific part of the plant, and geographical location.
Quantitative Distribution in Taxus Species
The following tables summarize the quantitative data available for the concentration of this compound in different Taxus species and plant parts. It is important to note that yields can be influenced by the extraction and purification methods employed.
Table 1: Concentration of this compound in Needles of Various Taxus Species
| Taxus Species | Concentration (µg/g dry weight) |
| Taxus chinensis | 351.44 - 546.95[1] |
| Taxus cuspidata | 351.44 - 546.95[1] |
| Taxus media | 351.44 - 546.95[1] |
| Taxus wallichiana | 351.44 - 546.95[1] |
| Taxus yunnanensis | 351.44 - 546.95[1] |
| Taxus mairei | 351.44 - 546.95[1] |
Table 2: Concentration of this compound in Bark of Taxus Species
| Taxus Species | Plant Part | Yield (% of dry weight) |
| Taxus brevifolia | Bark | 0.06 - 0.1[2] |
| Unspecified Yew | Dried Stem Bark | up to 0.5[3] |
| Taxus wallichiana | Stem Bark | 0.5 (this compound A) |
| 0.02 (this compound B) | ||
| 0.0075 (this compound C) |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from Taxus plant material.
Extraction of Taxanes from Taxus spp.
This protocol describes a general method for the solvent extraction of taxanes from dried and powdered plant material.
Materials:
-
Dried and powdered Taxus needles or bark
-
Methanol (analytical grade)
-
Dichloromethane (DCM)
-
n-Hexane
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Taxus material.
-
Suspend the powder in 1 L of methanol in a suitable flask.
-
Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.
-
For further purification, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition against n-hexane to remove non-polar impurities like fats and waxes. The taxane-containing hydroalcoholic phase is then collected.
-
The hydroalcoholic phase can be further extracted with dichloromethane to transfer the taxanes into the organic phase, which is then evaporated to yield a taxane-enriched crude extract.
Isolation and Purification using Column Chromatography
This protocol outlines the separation and purification of this compound from the crude extract using column chromatography. Both normal-phase and reverse-phase chromatography can be employed.
2.2.1. Normal-Phase Column Chromatography
Materials:
-
Taxane-enriched crude extract
-
Silica gel (for column chromatography)
-
Solvents: n-Hexane, ethyl acetate, methanol, chloroform
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and gradually increase the proportion of the more polar solvent (ethyl acetate, and then methanol in chloroform).
-
Collect fractions using a fraction collector and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound and evaporate the solvent.
-
The purified compound can be further recrystallized from a suitable solvent system (e.g., acetone/hexane) to obtain crystals of high purity.
2.2.2. Reverse-Phase Column Chromatography
Materials:
-
Taxane-enriched crude extract
-
C18 reverse-phase silica gel
-
Solvents: Acetonitrile, water (HPLC grade)
-
Glass column or preparative HPLC system
Procedure:
-
Pack a column with C18 reverse-phase silica gel.
-
Dissolve the crude extract in the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of acetonitrile in water. A typical gradient might start with 30% acetonitrile and gradually increase to 100% acetonitrile.
-
Collect and analyze fractions as described for normal-phase chromatography. This compound will elute at a specific solvent composition depending on the exact conditions.
-
Combine the pure fractions and remove the solvent to obtain the purified compound.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a method for the simultaneous determination of multiple taxoids in Taxus leaves[2].
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
Sample Preparation:
-
Grind dried Taxus leaf samples to a fine powder (e.g., 65 mesh).
-
Accurately weigh 0.1 g of the powder and place it in a conical flask.
-
Add 25 mL of 80% methanol aqueous solution.
-
Extract using an ultrasonic bath (e.g., 300 W, 40 kHz) for 30 minutes.
-
Adjust the weight of the extract with 80% methanol to compensate for any solvent loss.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to separate the taxoids of interest.
-
Flow Rate: Approximately 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined using a standard.
Quantification:
-
Prepare a standard stock solution of purified this compound of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Biosynthesis and Experimental Workflows
Putative Biosynthetic Pathway of this compound
The biosynthesis of taxanes is a complex pathway originating from the general isoprenoid pathway. While the complete enzymatic steps leading to this compound are not fully elucidated, the following diagram illustrates the likely pathway, highlighting the key known intermediates and the putative xylosylation step. The formation of the taxane core begins with geranylgeranyl diphosphate (GGPP). A series of cyclization and hydroxylation steps, catalyzed by enzymes such as taxadiene synthase and various cytochrome P450 monooxygenases, leads to the formation of 10-deacetylbaccatin III. It is hypothesized that a UDP-glycosyltransferase (UGT), specifically a xylosyltransferase, then catalyzes the transfer of a xylose moiety from UDP-xylose to the C7 hydroxyl group of a 10-deacetyltaxol precursor.
References
The Unraveling of a Taxoid Enigma: A Technical Guide to the Biosynthesis of 7-Xylosyl-10-deacetyltaxol in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate web of biosynthetic pathways within Taxus species has gifted modern medicine with some of its most potent anti-cancer agents, most notably paclitaxel (Taxol®). Among the myriad of taxoids produced by these remarkable plants is 7-Xylosyl-10-deacetyltaxol, a significant natural product that serves as a key precursor in the semi-synthesis of paclitaxel and its analogues. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, quantitative data, and detailed experimental methodologies. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.
The biosynthesis of this complex molecule can be conceptually divided into three main stages: the formation of the taxane core, the critical but yet-to-be-fully-elucidated xylosylation step, and the well-characterized enzymatic deglycosylation for paclitaxel semi-synthesis. This guide will delve into each of these stages, presenting the available scientific knowledge while also highlighting the existing gaps in our understanding.
I. Biosynthesis of the 10-deacetyltaxol Precursor: The Core Taxane Pathway
The journey to this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes a series of complex enzymatic transformations to form the taxane skeleton. This pathway is a marvel of natural product biosynthesis, involving cyclization, hydroxylation, and acylation steps.
The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase (TDS) . Following the formation of the taxane ring, a series of cytochrome P450-mediated hydroxylations and coenzyme A-dependent acylations occur. A key hydroxylation at the C7 position is catalyzed by taxoid 7-beta-hydroxylase , a cytochrome P450 enzyme, which introduces the hydroxyl group that is the site of the subsequent xylosylation. The pathway proceeds through several intermediates to yield 10-deacetylbaccatin III, a crucial precursor for paclitaxel and the immediate precursor for the xylosylation reaction that forms this compound.
Key Enzymes in the Biosynthesis of the 10-deacetyltaxol Precursor
| Enzyme | Abbreviation | Function |
| Taxadiene Synthase | TDS | Cyclization of GGPP to taxa-4(5),11(12)-diene |
| Taxadiene 5α-hydroxylase | T5H | Hydroxylation at C5 |
| Taxadien-5α-ol-O-acetyl transferase | TAT | Acetylation of the C5 hydroxyl group |
| Taxoid 10β-hydroxylase | T10H | Hydroxylation at C10 |
| Taxoid 13α-hydroxylase | T13H | Hydroxylation at C13 |
| Taxoid 2α-hydroxylase | T2H | Hydroxylation at C2 |
| Taxoid 7β-hydroxylase | T7H | Hydroxylation at C7 |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation at C10 to form baccatin III |
| Taxane 2α-O-benzoyltransferase | TBT | Benzoylation at C2 |
| Baccatin III:3-amino-3-phenylpropanoyltransferase | BAPT | Attachment of the C13 side chain |
| N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Benzoylation of the C13 side chain |
II. The Xylosylation Step: A Frontier in Taxoid Biosynthesis
The defining step in the biosynthesis of this compound is the attachment of a xylose sugar moiety to the C7 hydroxyl group of a 10-deacetyltaxol precursor. This reaction is catalyzed by a putative taxoid 7-β-xylosyltransferase .
Current Knowledge Gap: As of the latest available scientific literature, the specific xylosyltransferase responsible for this reaction in Taxus species has not been definitively identified, cloned, or characterized. While the existence of this enzymatic activity is evident from the presence of 7-xylosyl taxoids in Taxus species, the gene encoding this enzyme and its kinetic properties remain unknown. This represents a significant and exciting area for future research in the field of taxoid biosynthesis. The discovery and characterization of this enzyme would not only complete our understanding of the this compound pathway but could also provide a valuable tool for the chemoenzymatic synthesis of novel taxoid derivatives.
III. Enzymatic Deglycosylation: A Gateway to Paclitaxel Semi-Synthesis
This compound is often found in higher abundance in Taxus species than paclitaxel itself, making it an attractive starting material for the semi-synthesis of this important drug. The key step in this biotransformation is the removal of the xylose group, which is efficiently catalyzed by β-xylosidase enzymes. Several fungal β-xylosidases have been identified and characterized for their ability to hydrolyze the xylosyl group from 7-β-xylosyl-10-deacetyltaxol, yielding 10-deacetyltaxol.
Quantitative Data on a Fungal β-Xylosidase
The following table summarizes the kinetic parameters of a β-xylosidase from the fungus Lentinula edodes acting on 7-β-xylosyl-10-deacetyltaxol.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| LXYL-P1-2 | Lentinula edodes | 7-β-xylosyl-10-deacetyltaxol | 0.89 | 0.95 | 1.07 |
Data adapted from a study on the characterization of fungal β-xylosidases.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of the this compound biosynthesis pathway.
A. Extraction of Taxoids from Taxus Cell Cultures
Objective: To extract a mixture of taxoids from Taxus cell culture biomass for subsequent analysis.
General Procedure:
-
Harvesting: Harvest Taxus cells from suspension culture by filtration or centrifugation.
-
Drying: Lyophilize (freeze-dry) the cell biomass to a constant weight.
-
Grinding: Grind the dried biomass into a fine powder.
-
Solvent Extraction:
-
Extract the powdered biomass with a polar solvent mixture, typically methanol/water or ethanol/water, at room temperature with agitation for several hours.
-
Repeat the extraction process multiple times to ensure complete extraction.
-
-
Filtration and Concentration:
-
Combine the solvent extracts and filter to remove cell debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in water and perform a series of liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to partition the taxoids and remove interfering compounds.
-
The taxoid-rich fraction is typically found in the dichloromethane or ethyl acetate phase.
-
-
Final Concentration: Evaporate the solvent from the taxoid-rich fraction to yield the semi-purified taxoid extract.
B. Quantification of this compound by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a complex mixture.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
General Protocol:
-
Sample Preparation:
-
Dissolve the dried taxoid extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation.
-
Quantification: A calibration curve is generated using certified reference standards of this compound at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
C. Heterologous Expression and Assay of a Fungal β-Xylosidase
Objective: To produce a recombinant β-xylosidase and measure its activity on 7-β-xylosyl-10-deacetyltaxol.
1. Heterologous Expression in E. coli:
-
Gene Cloning: Clone the coding sequence of the β-xylosidase gene into a suitable E. coli expression vector (e.g., pET vector series).
-
Transformation: Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Culture and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged).
-
2. β-Xylosidase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the substrate 7-β-xylosyl-10-deacetyltaxol, and the purified recombinant β-xylosidase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a specific period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., by adding a strong base or by heat inactivation).
-
Product Analysis: Analyze the reaction mixture by HPLC or HPLC-MS/MS to quantify the amount of 10-deacetyltaxol produced.
-
Calculation of Activity: The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Overview of the proposed biosynthetic pathway of this compound.
Caption: General workflow for the extraction of taxoids from Taxus cell cultures.
Caption: A typical workflow for assaying the activity of a taxoid biosynthetic enzyme.
VI. Conclusion and Future Perspectives
The biosynthesis of this compound is a captivating area of study with significant implications for the sustainable production of paclitaxel and the development of novel anti-cancer drugs. While the core pathway leading to the 10-deacetyltaxol precursor is relatively well-understood, the identity and characterization of the taxoid 7-β-xylosyltransferase in Taxus species remains a critical knowledge gap. Future research efforts focused on the discovery and functional characterization of this enzyme will be instrumental in completing our understanding of this important biosynthetic pathway.
Furthermore, the continued exploration of microbial sources for robust β-xylosidases will enhance the efficiency of bioconversion processes for paclitaxel semi-synthesis. The integration of advanced analytical techniques, metabolic engineering, and synthetic biology approaches will undoubtedly accelerate progress in this field, paving the way for the development of highly efficient and sustainable platforms for the production of these life-saving medicines. This guide serves as a foundational resource to aid researchers in these endeavors, providing a clear overview of the current state of knowledge and highlighting the exciting avenues for future discovery.
The Discovery and Semisynthetic Journey of 7-Xylosyl-10-deacetyltaxol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative, has emerged from the shadow of its renowned cousin, Paclitaxel (Taxol®), as a molecule of significant scientific and pharmaceutical interest. Initially identified as a constituent of various yew (genus Taxus) species, this compound has transitioned from a mere phytochemical marker to a valuable precursor in the semisynthesis of life-saving anticancer drugs.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Discovery and Natural Occurrence
The journey of this compound is intrinsically linked to the extensive phytochemical investigations of Taxus species that followed the discovery of Paclitaxel's potent anticancer activity. It is found in various parts of the yew tree, including the bark, needles, stems, and roots.[1][3] Its presence has been documented in several Taxus species, including Taxus brevifolia, Taxus chinensis, Taxus cuspidata, and Taxus wallichiana. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the plant being analyzed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | PubChem |
| Molecular Weight | 944.0 g/mol | PubChem |
| CAS Number | 90332-63-1 | PubChem |
| Appearance | White to Off-white Solid | BOC Sciences |
| Solubility | Soluble in DMSO, methanol | LKT Labs |
Experimental Protocols
This section details the fundamental experimental procedures for the isolation, purification, and characterization of this compound, as well as its conversion to paclitaxel and evaluation of its biological activity.
Isolation and Purification from Taxus Species
The isolation of this compound from plant material typically involves extraction followed by chromatographic purification.
1. Extraction:
-
Objective: To extract taxanes from dried and powdered Taxus plant material.
-
Protocol:
-
Air-dry and pulverize the plant material (e.g., needles, bark).
-
Extract the powdered material with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Concentrate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be further partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.
-
2. Purification by Column Chromatography:
-
Objective: To separate this compound from other compounds in the crude extract.
-
Protocol:
-
The crude extract is subjected to column chromatography on a stationary phase like silica gel or a macroporous resin (e.g., AB-8).[4]
-
A gradient elution system is typically employed. For macroporous resins, a common mobile phase is a gradient of ethanol in water. For instance, an elution profile could start with 30% ethanol for 3 bed volumes, followed by 80% ethanol for 6 bed volumes.[4]
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions rich in the target compound are pooled and concentrated. Further purification can be achieved by repeated chromatography or crystallization.
-
Characterization Techniques
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To analyze the purity of this compound and quantify its presence in extracts.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 100 x 3 mm, 2.6 µm) is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.
-
Detection: UV detection at 227 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.
-
2. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
-
Objective: To elucidate and confirm the chemical structure of the isolated compound.
-
Protocol:
-
¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are performed to determine the connectivity of atoms.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Semisynthesis of Paclitaxel
This compound serves as a valuable precursor for the semisynthesis of Paclitaxel. The general workflow involves the removal of the xylosyl group followed by acetylation.
1. Biocatalytic Deglycosylation:
-
Objective: To selectively remove the xylose sugar moiety from the C-7 position.
-
Protocol:
-
An engineered yeast strain expressing a suitable β-xylosidase is cultured in a high-cell-density fermentation process.[6][7]
-
The freeze-dried yeast cells are used as a whole-cell biocatalyst.
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to a reaction buffer containing the biocatalyst.
-
The reaction is incubated with agitation. The progress of the conversion to 10-deacetyltaxol is monitored by HPLC.
-
Upon completion, the product, 10-deacetyltaxol, is extracted and purified.
-
2. Chemical Synthesis from 10-deacetyltaxol:
-
Objective: To convert 10-deacetyltaxol to Paclitaxel.
-
Protocol: A three-step chemical process involving redox, acetylation, and deacetylation can be employed to convert 10-deacetyltaxanes into paclitaxel.[1][8]
In Vitro Cytotoxicity Assay
MTT Assay:
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 breast cancer cells).
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and synthesis of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value |
| MCF-7 | Breast Cancer | 0.3776 µg/mL |
| Colon Cancer Cell Lines | Colon Cancer | 0.86 µg/mL |
| PC-3 | Prostate Cancer | 5 µM |
Table 2: Yields in the Semisynthesis of Paclitaxel from 7-Xylosyl-10-deacetyltaxanes
| Process | Product Purity | Overall Yield | Reference |
| Three-step reaction (redox, acetylation, deacetylation) | 99.52% | 67.6% | [2] |
Visualizations
Experimental Workflow for Paclitaxel Semisynthesis
Caption: Workflow for the semisynthesis of Paclitaxel from Taxus species via this compound.
Apoptotic Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
Conclusion
This compound stands as a testament to the untapped potential of natural products in drug discovery and development. Its journey from a minor taxane to a key precursor for major anticancer drugs highlights the importance of continued exploration of the natural world. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further investigate the chemistry and biology of this intriguing molecule and its analogues. As the demand for effective cancer therapies continues to grow, the story of this compound serves as an inspiration for innovative approaches to drug synthesis and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 4. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 8. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Xylosyl-10-deacetyltaxol, a significant taxane derivative. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical and physical characteristics, along with methodologies for their determination. This guide also visualizes key biological and synthetic pathways associated with this compound.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [1] |
| Molecular Weight | 943.98 g/mol | [1][] |
| Melting Point | >228 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 1068.4 ± 65.0 °C | [1] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in chloroform, methanol, ethanol, and DMSO.[1] Insoluble in water (< 0.1 mg/mL).[1] | [1] |
| Appearance | White to off-white solid/powder or crystal.[1][] | [1][] |
| Purity | >98% | [] |
| Stability | Hygroscopic.[1] | [1] |
| Storage | Recommended storage at -20°C under an inert atmosphere.[1] | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for taxane derivatives.
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of this compound.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a more accurate measurement.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.[3]
-
Reporting: The melting point is reported as a range of these two temperatures. For compounds that decompose, the temperature at which decomposition is observed is noted.
Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient elution capability is used.
-
Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer is typically employed. The exact gradient program should be optimized to achieve separation of the parent compound from any potential degradants.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). This solution is then subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation.
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.
-
Method Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Caption: Semi-synthesis of Taxol and Docetaxel from this compound.[5]
References
- 1. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. US5476954A - Process for preparing taxane derivatives, new derivatives obtained and pharmaceutical compositions containing them - Google Patents [patents.google.com]
7-Xylosyl-10-deacetyltaxol: A Technical Overview of its Physicochemical Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative with significant potential in cancer research and drug development. This document details its molecular characteristics, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent. Its structural modifications, notably the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position, influence its solubility and pharmacological properties.
| Property | Value |
| Molecular Formula | C₅₀H₅₇NO₁₇ |
| Molecular Weight | 943.98 g/mol |
| CAS Number | 90332-63-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] A key mechanism in this process is the activation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis. This is orchestrated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.
The compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and -7, which carry out the systematic dismantling of the cell.
Experimental Protocols
Isolation and Purification of this compound from Taxus Species
This compound can be isolated from various parts of the yew tree (Taxus species). A general protocol involves extraction followed by chromatographic purification.
1. Extraction:
-
Dried and ground plant material (e.g., bark, needles) is extracted with methanol.
-
The crude methanol extract is then partitioned with a suitable solvent like dichloromethane to separate taxanes from more polar compounds.
2. Chromatographic Purification:
-
The resulting crude taxoid mixture is subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column.[3]
-
A gradient elution with a mobile phase consisting of acetonitrile and water is typically used to separate the different taxane derivatives.
-
Fractions containing this compound are collected, and the purity is assessed by analytical HPLC and confirmed by mass spectrometry and NMR.[3]
Biotransformation of 7-Xylosyltaxanes to 10-Deacetyltaxol
This compound is a valuable precursor for the semi-synthesis of paclitaxel. A key step in this process is the enzymatic removal of the xylosyl group.
1. Enzyme Source:
-
Extracellular β-xylosidases from microorganisms like Cellulosimicrobium cellulans can be used.[4]
2. Reaction Conditions:
-
A solution of 7-xylosyltaxanes in a suitable buffer (e.g., phosphate buffer, pH 7.0) is prepared.
-
The crude or purified enzyme is added to the substrate solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours).[4]
3. Product Analysis:
-
The conversion of the substrate to 10-deacetyltaxol is monitored using HPLC.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Role and Biotechnological Significance of 7-Xylosyl-10-deacetyltaxol in Yew Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Xylosyl-10-deacetyltaxol (XDT) is a significant taxane found in yew trees (Taxus spp.). While often overshadowed by its renowned analogue, the anticancer drug Paclitaxel (Taxol), XDT plays a crucial, albeit not fully elucidated, biological role within the yew tree and holds immense potential for the pharmaceutical industry. This technical guide provides a comprehensive overview of the current understanding of XDT, focusing on its biosynthesis, hypothesized physiological function, and its pivotal role as a renewable precursor for the semi-synthesis of Paclitaxel. Detailed experimental protocols for its extraction and enzymatic conversion are provided, alongside quantitative data and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Yew trees are the natural source of a class of complex diterpenoid compounds known as taxanes.[1][2] Among these, Paclitaxel is one of the most effective and widely used chemotherapeutic agents for treating various cancers, including ovarian, breast, and lung cancer.[1][3][4] However, the concentration of Paclitaxel in yew trees is remarkably low, typically around 0.02% of the dry weight of the bark.[5] This scarcity has driven extensive research into alternative and more sustainable methods for its production.
A key breakthrough in this endeavor has been the identification and utilization of more abundant taxane analogues present in the yew tree. This compound (XDT) is one such analogue, found in significantly higher concentrations than Paclitaxel, with yields reaching up to 0.5% of the dry weight of the bark.[5][6] While not an intermediate in the direct biosynthetic pathway of Taxol, XDT can be efficiently converted into key precursors for its semi-synthesis.[5][7] This guide delves into the biological context of XDT within the yew tree and its subsequent biotechnological applications.
Biosynthesis of this compound
The biosynthesis of taxanes is a complex process involving an estimated 20 enzymatic steps, originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[8][9] The formation of the characteristic taxane core is catalyzed by taxadiene synthase.[8] While the complete biosynthetic pathway of XDT is not fully elucidated, it is understood to be a branch off the main Paclitaxel pathway, likely sharing the common precursor 10-deacetylbaccatin III (10-DAB).[5]
From 10-DAB, the pathways for Paclitaxel and XDT diverge. For Paclitaxel synthesis, 10-DAB undergoes acetylation at the C10 position, followed by the attachment of a C13 side chain. In contrast, the biosynthesis of XDT involves the glycosylation at the C7 position with a xylosyl group and lacks the acetylation at C10.[5]
Figure 1. Simplified biosynthetic pathway of Paclitaxel and this compound.
Biological Role in Yew Trees: A Detoxification Mechanism
The precise physiological function of this compound in yew trees remains an area of active investigation. However, a prominent hypothesis suggests that the synthesis of XDT serves as a detoxification and storage mechanism for the plant.[5] Paclitaxel itself is a potent mitotic inhibitor, effective against cancer cells by stabilizing microtubules and preventing cell division.[1][10] This cytotoxicity could also be detrimental to the plant's own cells if allowed to accumulate in high concentrations.
The addition of a xylosyl group at the C7 position significantly increases the polarity and water solubility of the taxane molecule, while the absence of the acetyl group at C10 reduces its cytotoxicity.[5] This structural modification renders XDT less biologically active than Paclitaxel. Therefore, it is proposed that yew trees convert the cytotoxic precursor, 10-deacetyltaxol, into the more benign XDT for safe accumulation and storage within the plant tissues, primarily the bark and needles.[2][5]
Quantitative Data on Taxane Abundance
The significant difference in the natural abundance of XDT and Paclitaxel is a key driver for its use in semi-synthesis. The following table summarizes the comparative concentrations of these compounds in yew trees.
| Compound | Plant Part | Concentration (Dry Weight) | Reference |
| Paclitaxel (Taxol) | Bark | ~ 0.02% | [5] |
| This compound (XDT) | Bark | up to 0.5% | [5][6] |
Experimental Protocols
The utilization of XDT as a precursor for Paclitaxel synthesis involves two main stages: extraction from the yew biomass and enzymatic conversion to 10-deacetyltaxol (DT).
Extraction and Purification of this compound
A common method for the separation and enrichment of XDT from yew extracts involves the use of macroporous resins.
Protocol: Separation of XDT using Macroporous Resin [11]
-
Preparation of Extracts: Prepare an initial ethanol extract from the bark or needles of the yew tree. This extract will contain a mixture of taxanes, including XDT and 10-DAB III.
-
Resin Selection and Column Packing: Utilize AB-8 macroporous resin, which has demonstrated high adsorption capacity for XDT. Pack the resin into a chromatography column.
-
Adsorption:
-
Dissolve the crude extract in an appropriate solvent.
-
Load the solution onto the AB-8 resin column at a controlled flow rate (e.g., 1 mL/min).
-
The optimal processing volume is approximately 15 bed volumes (BV).
-
-
Desorption (Elution):
-
Wash the column with 30% ethanol for 3 BV to remove impurities.
-
Elute the adsorbed taxanes with 80% ethanol for 6 BV at a flow rate of 1 mL/min.
-
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of XDT and 10-DAB III. Following this protocol, the content of XDT in the product can be increased over 60-fold with a recovery rate of approximately 85.85%.[11]
Enzymatic Conversion of XDT to 10-deacetyltaxol (DT)
The key step in converting XDT into a viable precursor for Paclitaxel is the selective removal of the xylosyl group at the C7 position. This is achieved through enzymatic hydrolysis using a β-xylosidase.
Protocol: Bioconversion of XDT using Engineered Yeast [7]
-
Enzyme Source: Utilize a recombinant yeast strain (e.g., Pichia pastoris) engineered to express a glycoside hydrolase gene with β-xylosidase activity, such as the one derived from Lentinula edodes.
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified XDT extract.
-
Add freeze-dried cells of the engineered yeast.
-
Optimize the reaction conditions, including the concentration of dimethyl sulfoxide (DMSO) as a co-solvent and the addition of an antifoam supplement.
-
-
Bioconversion:
-
Incubate the reaction mixture under controlled temperature and agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them via HPLC to measure the conversion of XDT to DT.
-
-
Product Purification: Once the conversion is complete, purify the resulting 10-deacetyltaxol from the reaction mixture. This bioconversion process can achieve efficiencies of 93-95%.[7]
Figure 2. Experimental workflow for the semi-synthesis of Paclitaxel from XDT.
Conclusion and Future Perspectives
This compound represents a fascinating example of how a plant secondary metabolite, likely involved in a detoxification strategy, can be harnessed for significant pharmaceutical applications. Its high abundance in renewable yew biomass, such as needles, makes it an economically and environmentally attractive starting material for the sustainable production of Paclitaxel.[12]
Future research should focus on several key areas:
-
Elucidation of the XDT Biosynthetic Pathway: A complete understanding of the enzymes and regulatory mechanisms involved in XDT synthesis could pave the way for metabolic engineering of yew trees or microbial hosts to further increase its production.
-
Discovery of Novel Biocatalysts: Screening for more efficient and robust β-xylosidases will be crucial for optimizing the industrial-scale conversion of XDT.
-
Investigation of Direct Biological Activity: While considered less cytotoxic, further studies are warranted to explore any potential therapeutic properties of XDT itself or its derivatives.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 7. Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 9. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Taxane Family of Compounds: A Technical Guide to Mechanism, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the taxane family of compounds, pivotal agents in modern oncology. We will explore their core mechanism of action, structure-activity relationships, clinical pharmacology, and the critical challenge of therapeutic resistance. Furthermore, this document details key experimental protocols for researchers engaged in the study and development of these compounds.
Introduction to the Taxane Family
The taxanes are a class of diterpenoid compounds originally derived from yew trees (genus Taxus).[1] The first member, paclitaxel (Taxol), was isolated from the bark of the Pacific yew, Taxus brevifolia.[2] Due to supply challenges and the desire for improved pharmacological properties, semi-synthetic analogs like docetaxel (Taxotere) and cabazitaxel (Jevtana) were developed.[3] These agents are mainstays in the treatment of a wide array of solid tumors, including breast, ovarian, lung, and prostate cancers.[3] Their clinical utility stems from their unique mechanism as mitotic inhibitors that stabilize microtubules.[1]
Mechanism of Action: Microtubule Stabilization and Apoptotic Induction
Unlike other microtubule-targeting agents such as the vinca alkaloids which prevent tubulin polymerization, taxanes have a distinct mechanism of action.[4] They bind to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules.[5] This binding event promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[2][5]
The stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function.[5] This leads to a sustained blockage of cells in the metaphase/anaphase stage of the cell cycle, ultimately inhibiting cell division and proliferation.[2] Prolonged mitotic arrest triggers cellular apoptosis (programmed cell death) through various signaling cascades.[5] One key pathway involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the apoptotic cascade.[2][6]
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol and its Natural Analogs for Researchers and Drug Development Professionals
Abstract
7-Xylosyl-10-deacetyltaxol, a naturally occurring taxane diterpenoid found in various species of the yew tree (genus Taxus), has garnered significant attention in the field of oncology. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth information on this compound and its natural analogs. It covers their natural sources, chemical structures, and biological activities, with a focus on their potential as anti-cancer agents. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Paclitaxel, the parent compound of this compound, is a highly successful anti-cancer drug. However, its clinical use can be hampered by poor water solubility.[1] this compound and its analogs, characterized by a xylosyl moiety at the C7 position and the absence of an acetyl group at the C10 position of the taxane core, exhibit improved hydrophilicity.[2] These compounds are not only of interest for their intrinsic cytotoxic properties but also serve as valuable precursors for the semi-synthesis of paclitaxel and other taxane derivatives.[3][4]
Natural Sources and Isolation
This compound and its natural analogs are primarily isolated from various parts of yew trees, including the bark, needles, stems, and roots.[2][5] Notable source species include Taxus cuspidata, Taxus chinensis, Taxus wallichiana (Himalayan Yew), Taxus brevifolia (Pacific yew), and Taxus baccata (European Yew).[2][5][6] The abundance of these xylosides can be significantly higher than that of paclitaxel, making them an attractive starting material for drug development.[7]
Isolation and Purification Workflow
The isolation and purification of this compound and its analogs from Taxus species is a multi-step process that typically involves extraction, partitioning, and chromatographic separation.
Chemical Structures of this compound and its Natural Analogs
The core structure of these compounds is the taxane skeleton. The primary variations among the natural analogs occur in the side chain attached at the C13 position.
| Compound Name | R Group at C13 Side Chain |
| This compound (10-Deacetyl-7-xylosyl paclitaxel) | Benzoyl |
| This compound B | 2-Methyl-2-butenoyl |
| This compound C | Hexanoyl |
| 10-deacetylcephalomannine-7-xyloside | Tigloyl |
Biological Activity and Mechanism of Action
Like other taxanes, this compound and its analogs exhibit potent anti-cancer activity by targeting microtubules.[3] They promote the polymerization of tubulin and stabilize microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.[2][8] This ultimately triggers programmed cell death, or apoptosis.
Cytotoxicity Data
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound | PC-3 | Prostate Cancer | 5 µM | [2] |
| This compound | MCF-7 | Breast Cancer | 0.3776 µg/mL | [3] |
| This compound | Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [3] |
| This compound B | S180 | Sarcoma | (Inhibits growth) | [6][9] |
| 7-Epitaxol | Cis-SCC9 | Head and Neck Squamous Cell Carcinoma | ~100 nM | [9] |
| 7-Epitaxol | Cis-SAS | Head and Neck Squamous Cell Carcinoma | ~100 nM | [9] |
| 7-Epitaxol | SCC-9 | Head and Neck Squamous Cell Carcinoma | ~100-200 nM | [1] |
| 7-Epitaxol | SCC-47 | Head and Neck Squamous Cell Carcinoma | ~100-200 nM | [1] |
Signaling Pathways
The induction of apoptosis by this compound and its analogs is primarily mediated through the intrinsic, or mitochondria-driven, pathway.[1][2] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the activation of a cascade of caspases. Additionally, these compounds have been shown to suppress pro-survival signaling pathways such as the AKT and MAPK pathways.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Semi-synthesis of Paclitaxel
This compound and its analogs are valuable precursors for the semi-synthesis of paclitaxel.[4] The general strategy involves the enzymatic or chemical removal of the xylosyl group at the C7 position, followed by acetylation at the C10 position.[10][11]
A more detailed semi-synthetic route involves a three-step reaction of redox, acetylation, and deacetylation.[11][12]
Conclusion
This compound and its natural analogs represent a promising class of compounds for cancer drug development. Their favorable water solubility, potent cytotoxic activity, and relative abundance in renewable resources make them attractive candidates for further investigation. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of these valuable natural products. The detailed protocols and pathway diagrams offer practical tools for designing and executing studies in this exciting area of cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 90332-63-1 | Benchchem [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preliminary Biological Activity of 7-Xylosyl-10-deacetyltaxol
Abstract
This compound is a naturally occurring taxane derivative isolated from various species of the yew tree (Taxus) genus.[1] While often considered a precursor for the semi-synthesis of paclitaxel, this molecule exhibits intrinsic biological activity, positioning it as a potential therapeutic agent in its own right.[1] This document provides a comprehensive overview of its preliminary biological activities, focusing on its mechanism of action, in vitro cytotoxicity, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings.
Introduction
This compound is a diterpenoid compound characterized by a core taxane skeleton, a xylosyl moiety at the C7 position, and the absence of an acetyl group at the C10 position.[1] This structural modification, particularly the presence of the xylosyl group, increases its hydrophilicity compared to paclitaxel.[1] Found in plants such as Taxus chinensis, Taxus cuspidata, and Taxus brevifolia, it is often present in higher quantities than paclitaxel itself, making it an abundant and attractive starting material for research and development.[1][2][3] This guide summarizes the current understanding of its anticancer properties, distinct from its role as a synthetic precursor.
Mechanism of Action
Similar to other well-characterized taxanes like paclitaxel, the primary mechanism of action for this compound involves the disruption of microtubule dynamics.[1][4][5] It exhibits cytotoxic properties by binding to microtubules, promoting their polymerization, and preventing depolymerization.[4][5] This stabilization of microtubules is critical, as it interrupts the dynamic instability required for mitotic spindle formation, leading to a halt in cell division.[5] Consequently, cancer cells treated with this compound are arrested in the G2/M phase of the cell cycle, which subsequently triggers programmed cell death, or apoptosis.[1][6]
In Vitro Cytotoxic and Antiproliferative Activity
The cytotoxic potential of this compound has been evaluated against several cancer cell lines. It has shown inhibitory action against breast and colon cancer cell lines, though specific quantitative data in the public domain is limited.[1] The most well-documented activity is against the human prostate cancer cell line, PC-3.[1]
Quantitative Data Presentation
The table below summarizes the known quantitative data for the cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 Value | Observed Effects | Reference |
| PC-3 | Prostate Cancer | 5 µM | Induction of G2/M cell cycle arrest; Apoptosis via mitochondrial-dependent pathway. | [1] |
| MCF-7 | Breast Cancer | Data not available | Reported to have inhibitory action, but specific IC50 values are not published. | [1] |
| HepG2 | Hepatocellular Carcinoma | Data not available | Specific research on this cell line is limited. | [1] |
| S180 | Sarcoma | Data not available | Inhibits tumor growth. | [3][7] |
Table 1: Summary of In Vitro Cytotoxicity of this compound
Apoptotic Signaling Pathway in PC-3 Cells
In PC-3 prostate cancer cells, this compound induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][6] This is initiated following mitotic arrest. The signaling cascade involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][2]
Treatment with the compound leads to the up-regulation of pro-apoptotic proteins Bax and Bad and the simultaneous down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase in this pathway.[1][2][6] Activated caspase-9 then cleaves and activates downstream executioner caspases, including caspase-3 and caspase-6.[1][6] Caspase-3 further amplifies the apoptotic signal by activating Bid.[6]
Studies have confirmed that this apoptotic mechanism is independent of the extrinsic (death receptor) pathway, as the expression of CD95 and NF-kappaB proteins remains unaffected by treatment.[6] Furthermore, a caspase-10 inhibitor failed to protect PC-3 cells from apoptosis induced by the compound.[6]
Caption: Mitochondrial-dependent apoptotic pathway induced by this compound in PC-3 cells.
Role in Semi-Synthesis of Paclitaxel
Beyond its intrinsic activity, this compound is a valuable precursor for the semi-synthesis of paclitaxel and other taxane derivatives.[8] Its natural abundance makes it an economically viable starting material.[1] The key transformation is the selective enzymatic or chemical removal of the β-xylosyl group at the C-7 position to yield 10-deacetyltaxol.[8] This intermediate can then be acetylated at the C-10 position to produce paclitaxel. Various microbial β-xylosidases have been identified and engineered to efficiently perform this bioconversion.[8][9]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. kumc.edu [kumc.edu]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodological & Application
Application Notes: Extraction of 7-Xylosyl-10-deacetyltaxol from Taxus Leaves
Introduction
7-Xylosyl-10-deacetyltaxol is a naturally occurring taxane found in various species of the yew tree (Taxus)[1][2]. As a derivative of paclitaxel, it holds significant interest for researchers in oncology and drug development due to its potential as a precursor for the semi-synthesis of more potent anti-cancer agents or as a bioactive compound itself[3][4]. This document provides a comprehensive guide for the extraction, purification, and quantification of this compound from Taxus leaves, intended for researchers, scientists, and drug development professionals.
Principle
The extraction and purification of this compound from Taxus leaves is a multi-step process that leverages the physicochemical properties of the target compound. The general workflow involves:
-
Solid-Liquid Extraction: Utilizing a suitable organic solvent to extract a broad range of taxanes, including this compound, from the dried and powdered leaf material.
-
Preliminary Purification: Partitioning the crude extract to remove highly nonpolar compounds like chlorophylls and lipids.
-
Chromatographic Separation: Employing techniques such as macroporous resin chromatography and silica gel chromatography to separate this compound from other co-extracted taxanes and impurities.
-
High-Performance Liquid Chromatography (HPLC) Purification: Using preparative HPLC for the final purification of the target compound to a high degree of purity.
-
Quantification: Analyzing the concentration and purity of this compound at various stages using analytical HPLC.
Key Considerations
-
Plant Material: The concentration of this compound can vary depending on the Taxus species, the age of the plant, and the season of collection[1].
-
Solvent Selection: The choice of solvent for extraction and chromatography is critical for achieving good yield and purity. Methanol and ethanol are commonly used for the initial extraction[5].
-
Chromatographic Resins: The selection of appropriate chromatographic media, such as macroporous resins and silica gel, is crucial for effective separation[1][6].
-
Purity Analysis: HPLC is an indispensable tool for monitoring the purity of the fractions at each step of the purification process[1].
Experimental Protocols
Protocol 1: Extraction of Crude Taxane Mixture from Taxus Leaves
This protocol describes the initial extraction of a crude mixture of taxanes from dried Taxus leaves.
-
Preparation of Plant Material:
-
Air-dry fresh Taxus leaves in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Protocol 2: Preliminary Purification of the Crude Extract
This protocol aims to remove non-polar impurities from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 1:1 (v/v) mixture of methanol and water.
-
Perform liquid-liquid partitioning against n-hexane in a separatory funnel to remove chlorophylls and lipids. Repeat the partitioning three times.
-
Collect the methanol-water phase containing the taxanes.
-
Evaporate the methanol from the collected phase under reduced pressure.
-
Extract the remaining aqueous phase with dichloromethane.
-
Collect the dichloromethane phase and evaporate it to dryness to obtain a semi-purified taxane extract.
-
Protocol 3: Purification of this compound using Macroporous Resin Chromatography
This protocol describes the enrichment of this compound from a taxane mixture using macroporous resin chromatography[6].
-
Resin Preparation and Column Packing:
-
Pre-treat AB-8 macroporous resin by washing it with ethanol followed by water.
-
Pack a glass column with the pre-treated resin.
-
-
Sample Loading and Chromatography:
-
Elution and Fraction Collection:
-
Post-Chromatography Processing:
-
Pool the fractions containing the highest concentration of this compound.
-
Evaporate the solvent under reduced pressure to obtain an enriched product.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the analytical determination of the purity of this compound.
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution can be employed for better separation of taxanes. A typical gradient could be starting from 30% B to 70% B over 40 minutes.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 227 nm
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data
The following tables summarize the quantitative data obtained from the purification of this compound.
Table 1: Enrichment of this compound using AB-8 Macroporous Resin [6]
| Parameter | Before Treatment | After Treatment | Fold Increase | Recovery (%) |
| Content of this compound (%) | 0.053 | 3.34 | 62.43 | 85.85 |
Visualizations
Diagram 1: General Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Macroporous Resin Chromatography Protocol
Caption: Protocol for purification using macroporous resin chromatography.
References
- 1. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 2. This compound B | 90332-64-2 | QDA33264 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 6. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 7-Xylosyl-10-deacetyltaxol using Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 7-Xylosyl-10-deacetyltaxol, a key intermediate in the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), utilizing various chromatographic techniques. The methods described herein are designed to offer robust and scalable solutions for isolating this important taxane derivative from complex mixtures, such as plant extracts.
Introduction
This compound is a naturally occurring taxane found in various species of the yew tree (Taxus sp.). Its efficient purification is a critical step in the pharmaceutical supply chain for the production of Paclitaxel and its analogues. This document outlines three primary chromatographic strategies for the purification of this compound: Macroporous Resin Chromatography for initial enrichment, Silica Gel Chromatography for fractionation, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution purification.
Chromatographic Purification Strategies
A multi-step chromatographic approach is often employed for the effective isolation and purification of this compound from crude extracts. The general workflow involves an initial enrichment step to remove bulk impurities, followed by one or more high-resolution chromatographic steps to achieve the desired purity.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Methods
The following tables summarize the quantitative data obtained from the described chromatographic methods.
Table 1: Macroporous Resin Chromatography Performance
| Resin Type | Feed Concentration (mg/mL) | Purity Increase (-fold) | Recovery (%) | Reference |
| AB-8 | This compound: 0.0657 | 62.43 | 85.85 | [1] |
| AB-8 | Not Specified | 3.68 | 77.32 | [2] |
Table 2: Preparative RP-HPLC of Taxanes (Illustrative)
| Compound | Flow Rate (mL/min) | Injection Volume (mL) | Column Temperature (°C) | Purity Achieved (%) | Reference |
| 10-deacetyltaxol | 10 | 0.5 | 30 | 95.33 | [3] |
| Paclitaxel | 10 | 0.5 | 30 | 99.15 | [3] |
Experimental Protocols
Protocol 1: Enrichment using Macroporous Resin Chromatography (AB-8 Resin)
This protocol describes the enrichment of this compound from a crude extract using AB-8 macroporous resin.[1][2]
Materials:
-
AB-8 Macroporous Resin
-
Crude extract containing this compound
-
Ethanol (various concentrations)
-
Deionized Water
-
Chromatography Column
Procedure:
-
Resin Preparation: Swell the AB-8 resin in ethanol for 24 hours, then wash thoroughly with deionized water to remove any impurities.
-
Column Packing: Pack the prepared resin into a chromatography column to the desired bed volume (BV).
-
Equilibration: Equilibrate the column by washing with deionized water at a flow rate of 1-2 BV/h until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate (e.g., 1 mL/min).[1] The processing volume can be up to 15 BV.[1]
-
Washing: Wash the column with a low concentration of ethanol (e.g., 30% ethanol for 3-5 BV) to remove highly polar impurities.[1][2]
-
Elution: Elute the bound taxanes using a stepwise or gradient elution with increasing concentrations of ethanol.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using a suitable analytical method such as HPLC.
-
Product Pooling and Concentration: Pool the fractions containing the highest concentration and purity of the target compound and concentrate under reduced pressure.
Caption: Protocol for enrichment of this compound.
Protocol 2: Fractionation using Silica Gel Chromatography
This protocol provides a general method for the fractionation of a taxane mixture using silica gel chromatography.[4][5]
Materials:
-
Silica Gel (60-120 mesh or 200-300 mesh)
-
Enriched extract from Protocol 1
-
Solvents for mobile phase (e.g., chloroform-methanol, hexane-ethyl acetate)
-
Chromatography Column
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the silica gel bed or pre-adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% chloroform or hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and concentrate them.
Caption: Protocol for silica gel chromatography fractionation.
Protocol 3: High-Purity Separation using Preparative Reversed-Phase HPLC
This protocol is a template for the final purification of this compound using preparative RP-HPLC, based on established methods for other taxanes.[3]
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Fractionated sample from Protocol 2
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve baseline separation of this compound from other taxanes and impurities. A C18 or PFP column can be effective.[6][7] A typical mobile phase would be a gradient of water and acetonitrile.
-
Scale-Up to Preparative Scale:
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10 mL/min for a 20 mm ID column).[3]
-
Injection Volume: Determine the optimal injection volume based on the concentration of the sample and the capacity of the column (e.g., 0.5 mL).[3]
-
-
Sample Preparation: Dissolve the fractionated sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions (Example):
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.
-
Lyophilization/Evaporation: Remove the solvent from the purified fraction to obtain the final product.
Caption: Protocol for high-purity RP-HPLC separation.
Conclusion
The successful purification of this compound is achievable through a systematic application of chromatographic techniques. The choice and optimization of each step will depend on the nature of the starting material and the desired final purity. For large-scale industrial applications, macroporous resin chromatography offers an efficient and cost-effective initial enrichment step. Subsequent purification by silica gel and/or preparative RP-HPLC can then be employed to achieve high-purity this compound suitable for further pharmaceutical development.
References
- 1. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative separation and enrichment of four taxoids from Taxus chinensis needles extracts by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. column-chromatography.com [column-chromatography.com]
Application Notes and Protocols for the Conversion of 7-Xylosyl-10-deacetyltaxol to 10-deacetylbaccatin III
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-deacetylbaccatin III (10-DAB) is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®). A significant challenge in the production of 10-DAB is its limited availability from natural sources. 7-Xylosyl-10-deacetyltaxol, a more abundant taxane found in various Taxus species, presents a valuable precursor for the synthesis of 10-DAB. This document provides detailed protocols for the chemical conversion of this compound to 10-deacetylbaccatin III, along with an overview of an alternative enzymatic approach. These methods offer a pathway to increase the supply of 10-DAB, thereby supporting the large-scale production of paclitaxel and related chemotherapeutic agents.
Chemical Conversion of this compound to 10-deacetylbaccatin III
This process involves a two-step chemical transformation. The first step is the selective removal of the C-13 ester side chain to yield 7-Xylosyl-10-deacetylbaccatin III. The second step is the oxidative cleavage of the C-7 xylosyl group to afford the final product, 10-deacetylbaccatin III.[1]
Step 1: Synthesis of 7-Xylosyl-10-deacetylbaccatin III
This step focuses on the selective hydrolysis of the ester linkage at the C-13 position of the taxane core.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction flask, dissolve 100 mg of this compound in 10 ml of methanol.[1]
-
Reagent Addition: Add 1 ml of hydroxylamine to the solution with continuous stirring.[1]
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 20-50°C for a duration of 2-24 hours.[1] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: The resulting residue is purified by chromatography over florisil to yield pure 7-Xylosyl-10-deacetylbaccatin III.[1]
Step 2: Conversion of 7-Xylosyl-10-deacetylbaccatin III to 10-deacetylbaccatin III
This step involves the cleavage of the xyloside bond at the C-7 position.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 7-Xylosyl-10-deacetylbaccatin III (e.g., 30 mg) in 5 ml of ethanol.[1]
-
Reagent Addition: Prepare a solution of 95 mg of potassium periodate in 1 ml of water and add it to the ethanolic solution of the substrate.[1]
-
Reaction Conditions: Stir the reaction mixture at a temperature of 20-40°C for 20-40 hours.[1]
-
Dialdehyde Treatment: Following the periodate oxidation, the generated dialdehyde is treated with salts of an amine in an organic acid medium at 0-40°C for 12-18 hours.[1]
-
Isolation and Purification: The final product, 10-deacetylbaccatin III, is isolated from the reaction mixture and purified using standard chromatographic techniques, such as column chromatography on silica gel or high-speed counter-current chromatography.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the chemical conversion process described in the patent.[1] It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting material.
| Step | Starting Material | Reagents | Product | Yield | Purity |
| 1 | This compound (100 mg) | Hydroxylamine, Methanol | 7-Xylosyl-10-deacetylbaccatin III | 30 mg | Pure (after chromatography) |
| 2 | 7-Xylosyl-10-deacetylbaccatin III | Potassium periodate, Ethanol/Water | 10-deacetylbaccatin III | Not explicitly stated | >98% (achievable with proper purification)[2] |
Visualizations
Chemical Conversion Pathway
Caption: Chemical conversion of this compound.
Experimental Workflow for Chemical Conversion
Caption: Experimental workflow for the chemical conversion.
Enzymatic Approach: A Promising Alternative
An alternative, environmentally friendly approach for the conversion of this compound involves the use of specific enzymes. This method offers high selectivity and avoids the use of harsh chemical reagents.
Principle
The core of the enzymatic method is the use of a β-xylosidase enzyme. This enzyme specifically catalyzes the hydrolysis of the β-1,4-xylosidic bond, removing the xylosyl group from the C-7 position of the taxane core.
Recent research has focused on identifying and characterizing β-xylosidases from various microbial sources that can efficiently perform this conversion. Furthermore, studies have demonstrated the feasibility of a one-pot enzymatic conversion of 7-β-xylosyl-10-deacetyltaxol to Taxol by combining a β-xylosidase with a 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) mutant.[4] This suggests a potential enzymatic pathway for the production of 10-deacetylbaccatin III as an intermediate.
Enzymatic Conversion Workflow
Caption: Enzymatic conversion of this compound.
While detailed, universally applicable protocols for the enzymatic conversion are still under development and often depend on the specific enzyme used, the general steps would involve:
-
Enzyme Preparation: Isolation and purification of the β-xylosidase from a microbial source or use of a commercially available enzyme.
-
Reaction Setup: Incubation of this compound with the enzyme in a suitable buffer system at an optimal pH and temperature.
-
Reaction Monitoring: Tracking the conversion to 10-deacetyltaxol using HPLC or a similar technique.
-
Product Isolation: Once the reaction is complete, the product would be extracted and purified.
-
Side Chain Removal: A subsequent step would be required to remove the C-13 side chain to obtain 10-deacetylbaccatin III.
Conclusion
The conversion of this compound to 10-deacetylbaccatin III represents a viable strategy to enhance the supply of this critical precursor for paclitaxel synthesis. The chemical method outlined provides a direct, albeit multi-step, route to the desired product. The emerging enzymatic approaches offer a more sustainable and selective alternative, with ongoing research poised to deliver optimized and scalable biocatalytic processes. Researchers and drug development professionals are encouraged to explore and optimize these methods to contribute to a more efficient and sustainable production of essential anticancer medicines.
References
- 1. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 2. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol is a naturally occurring taxane derivative found in various species of the yew tree (Taxus). As a precursor in the semi-synthesis of the widely used anticancer drug paclitaxel, accurate and precise quantification of this compound is critical for process optimization and quality control in pharmaceutical development. Furthermore, understanding its abundance in different Taxus species is essential for phytochemical research and the exploration of natural sources for drug production.
These application notes provide detailed methodologies for the quantification of this compound in plant matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and ability to analyze complex matrices such as plant extracts.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC-MS/MS method for the simultaneous determination of seven taxoids, including this compound, in Taxus species.[1]
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.058 - 37.5 |
| Correlation Coefficient (r²) | > 0.9903 |
| Limit of Quantitation (LOQ) (ng/mL) | 26 |
| Recovery Rate (%) | 93.65 |
| Precision (RSD %) | 3.91 - 7.33 |
Experimental Protocols
This protocol is suitable for the extraction of this compound from dried plant material (e.g., needles, bark).
Materials:
-
Dried and powdered Taxus plant material
-
80% Ethanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication at 40°C for 60 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]⁺ (m/z): 944.0
-
Product Ions (m/z): Monitoring for characteristic fragment ions (specific transitions to be optimized based on instrument).
Calibration:
-
Prepare a series of calibration standards of this compound in the linear range (0.058 - 37.5 µg/mL).
-
Analyze the standards using the HPLC-MS/MS method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Use the calibration curve to determine the concentration of this compound in the prepared samples.
Visualizations
Logical Relationship: Quantification Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Signaling Pathway: Simplified Taxol Biosynthesis
This diagram shows a simplified representation of the taxol biosynthetic pathway, highlighting the position of this compound as an intermediate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Xylosyl-10-deacetyltaxol, a key intermediate in the semi-synthesis of Paclitaxel and related anti-cancer drugs. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters necessary for accurate and reproducible results. This method is crucial for monitoring reaction progress, assessing purity, and performing quality control in drug development and manufacturing processes.
Introduction
This compound is a naturally occurring taxane derivative and a critical precursor in the semi-synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Accurate quantification of this compound is essential for optimizing synthetic yields and ensuring the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of taxanes and their analogs due to its high resolution and sensitivity.[1] This document presents a robust HPLC protocol for the analysis of this compound.
Experimental Protocol
This protocol is a synthesis of established methods for taxane analysis and provides a reliable starting point for the analysis of this compound.[2][3][4]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC grade solvents: Acetonitrile, Methanol, Water.
-
Reagents: Phosphoric acid (optional).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The separation of this compound from other taxane impurities is critical. Reversed-phase chromatography using a C18 column is a common and effective approach.[2][3] For enhanced separation of complex mixtures of taxanes, a pentafluorophenyl (PFP) column can also be considered.[5]
| Parameter | Recommended Conditions |
| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water (optional: with 0.1% Phosphoric Acid[6]) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 227 nm[3][4] |
Preparation of Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
The sample preparation will depend on the matrix. For in-process reaction samples:
-
Withdraw a known volume of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with methanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
For samples from plant extracts, a more extensive extraction and clean-up procedure may be required.[7]
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure that there are no interfering peaks at the retention time of this compound.
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 1: Summary of HPLC Method Performance
| Parameter | Result |
| Retention Time | To be determined experimentally |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | |
| - Repeatability | ≤ 2% |
| - Intermediate Precision | ≤ 2% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. Adherence to this protocol and proper method validation will ensure the generation of accurate and precise data, which is critical for research, development, and quality control of taxane-based pharmaceuticals.
References
- 1. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Anti-Cancer Efficacy of 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer properties of 7-Xylosyl-10-deacetyltaxol, a derivative of paclitaxel. The following sections detail its cytotoxic activity against various cancer cell lines, outline its mechanism of action, and provide standardized protocols for key experimental assays.
Introduction
This compound is a naturally occurring taxane derivative isolated from species of the yew tree, Taxus.[1][2][3] Like its parent compound, paclitaxel, it exhibits anti-cancer activity by targeting microtubules.[3][4] Notably, this compound demonstrates higher water solubility than paclitaxel, a significant advantage for potential clinical applications.[5][6][] This document summarizes the key findings from in vitro studies and provides detailed protocols to facilitate further research into its therapeutic potential.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value |
| PC-3 | Prostate Cancer | 5 µM[2][8] |
| MCF-7 | Breast Cancer | 0.3776 µg/mL[2][3] |
| Colon Cancer Lines | Colon Cancer | 0.86 µg/mL[2] |
| S180 | Sarcoma | Growth Inhibition Observed[9] |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
In vitro studies have elucidated that this compound exerts its anti-cancer effects primarily through the induction of mitotic cell cycle arrest and apoptosis.[2][3][5] The primary mechanism involves the stabilization of microtubules, leading to a halt in the G2/M phase of the cell cycle.[2][8] This mitotic arrest subsequently triggers the intrinsic, or mitochondrial-driven, pathway of apoptosis.[2][3][5]
Key molecular events in this pathway observed in human prostate cancer (PC-3) cells include:
-
Upregulation of pro-apoptotic proteins : Increased expression of Bax and Bad.[1][5][6]
-
Downregulation of anti-apoptotic proteins : Decreased expression of Bcl-2 and Bcl-xL.[1][5][6]
-
Mitochondrial membrane perturbation : The imbalance between pro- and anti-apoptotic proteins leads to a disturbance in the mitochondrial membrane permeability.[1][5][6]
-
Caspase activation : This results in the activation of caspase-9, which in turn activates the downstream executioner caspases-3 and -6.[1][5][6][10] Activated caspase-3 also cleaves Bid, further amplifying the apoptotic signal.[5][6]
-
Independence from the extrinsic pathway : Studies have shown that this compound does not affect the expression of CD95 (Fas), indicating that the extrinsic apoptotic pathway is not primarily involved.[2][5]
Experimental Protocols
The following are detailed protocols for key in vitro assays to study the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO, soluble in methanol and ethanol)[4][6]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-xL, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 3. This compound | 90332-63-1 | Benchchem [benchchem.com]
- 4. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. il.hsp-pharma.com [il.hsp-pharma.com]
- 8. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Docetaxel from 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the semi-synthesis of the anticancer drug docetaxel, utilizing 7-Xylosyl-10-deacetyltaxol as a readily available starting material. This process offers a promising alternative to traditional docetaxel synthesis, potentially reducing costs and leveraging a more abundant natural precursor.
Introduction
Docetaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its semi-synthesis typically relies on 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the yew tree. However, this compound, another taxane derivative found in yew species, presents an attractive alternative starting material. This document outlines a multi-step synthesis to convert this compound into docetaxel. The described methodology is primarily based on the work of Xue et al. (2020), which details a three-step process to form a mixture of taxols, followed by the conversion of specific taxol analogues to docetaxel.[1][2][3]
Overall Synthesis Pathway
The conversion of this compound to docetaxel can be summarized in the following key stages:
-
Conversion of this compound to a Taxol Mixture: A three-step reaction sequence involving redox, acetylation, and deacetylation is employed to transform the starting material into a mixture containing Taxol (Paclitaxel), Taxol B (Cephalomannine), and Taxol C.[1][2][3]
-
Isolation of Taxol B and Taxol C: The mixture of taxols is separated using column chromatography to isolate a fraction containing Taxol B and Taxol C.[1][2]
-
Conversion to Docetaxel: The isolated mixture of Taxol B and Taxol C is then converted to docetaxel.[1][2]
Data Presentation
The following tables summarize the expected yields and purity at various stages of the synthesis. Please note that the yield for the final conversion to docetaxel is not explicitly stated in the primary literature abstract and is an estimation based on similar chemical transformations.
Table 1: Summary of Reaction Steps and Expected Outcomes
| Step | Reaction | Starting Material | Key Reagents/Conditions | Product |
| 1 | Redox Reaction | This compound | To be optimized | Intermediate A |
| 2 | Acetylation | Intermediate A | Acetylating agent (e.g., Acetic Anhydride) | Intermediate B |
| 3 | Deacetylation & Xylosyl Group Removal | Intermediate B | To be optimized | Mixture of Taxol, Taxol B, and Taxol C |
| 4 | Purification | Mixture of Taxols | Silica Gel Column Chromatography | Isolated Taxol B and Taxol C |
| 5 | Conversion to Docetaxel | Taxol B and Taxol C | Schwartz's Reagent | Docetaxel |
Table 2: Quantitative Data for a Similar Synthesis of Paclitaxel
Data from a similar synthesis of Paclitaxel from 10-deacetyl-7-xylosyltaxanes is provided for reference.[2]
| Parameter | Value |
| Overall Yield (for Paclitaxel) | 67.6% |
| Final Purity (for Paclitaxel) | 99.52% |
Experimental Protocols
The following are detailed, though generalized, protocols for the key experimental stages. Disclaimer: These protocols are based on the available scientific literature. Researchers should conduct small-scale trials to optimize reaction conditions.
Protocol 1: Conversion of this compound to a Mixture of Taxols
This protocol involves a three-step reaction sequence performed in succession.
1.1 Redox Reaction:
-
Objective: To modify the taxane core for subsequent reactions.
-
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Introduce a selected redox agent. The specific agent and reaction conditions (temperature, time) need to be determined empirically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product (Intermediate A).
-
1.2 Acetylation:
-
Objective: To introduce an acetyl group at the C10 position.
-
Procedure:
-
Dissolve the dried Intermediate A in a suitable solvent (e.g., pyridine).
-
Add an acetylating agent, such as acetic anhydride, to the solution.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete as monitored by TLC or HPLC.
-
Perform a standard work-up to isolate the acetylated product (Intermediate B).
-
1.3 Deacetylation and Xylosyl Group Removal:
-
Objective: To remove the xylosyl group and any protecting groups to yield the taxol mixture.
-
Procedure:
-
Subject Intermediate B to deacetylation and deglycosylation conditions. This may involve acidic or basic hydrolysis, or enzymatic cleavage.
-
Monitor the reaction to ensure the desired products are formed without significant degradation.
-
After completion, neutralize the reaction mixture and extract the products with an organic solvent.
-
Dry the organic phase and evaporate the solvent to obtain the crude mixture of Taxol, Taxol B, and Taxol C.
-
Protocol 2: Isolation of Taxol B and Taxol C
-
Objective: To separate the desired taxol analogues from the reaction mixture.
-
Procedure:
-
Prepare a silica gel column of appropriate dimensions.
-
Dissolve the crude taxol mixture in a minimal amount of a suitable solvent.
-
Load the sample onto the silica gel column.
-
Elute the column with a gradient of solvents (e.g., a hexane/ethyl acetate mixture), gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing Taxol B and Taxol C.
-
Combine the relevant fractions and evaporate the solvent to yield the purified mixture of Taxol B and Taxol C.
-
Protocol 3: Conversion of Taxol B and Taxol C to Docetaxel
-
Objective: To convert the side chains of Taxol B and Taxol C to that of docetaxel.
-
Procedure:
-
Dissolve the mixture of Taxol B and Taxol C in a suitable anhydrous solvent.
-
Add Schwartz's reagent (Zirconocene chloride hydride) to the solution under an inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction and perform an appropriate work-up.
-
Purify the resulting crude docetaxel using column chromatography or preparative HPLC to obtain the final product.
-
Visualizations
Diagrams
Caption: Overall workflow for the synthesis of docetaxel.
Caption: Logical flow from starting material to final product.
References
- 1. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Enzymatic Conversion of 7-Xylosyl-10-deacetyltaxol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paclitaxel (Taxol®), a highly effective anticancer drug, is naturally found in the bark of yew trees at very low concentrations, leading to supply shortages.[1][2] An alternative and more sustainable approach involves the semi-synthesis of paclitaxel from more abundant precursors.[3][4] 7-β-Xylosyl-10-deacetyltaxol (XDT) is a paclitaxel analogue that can be extracted from the dried stem bark of yew trees with a significantly higher yield, reaching up to 0.5%.[1][5] This document provides detailed protocols for the enzymatic conversion of XDT to 10-deacetyltaxol (DT), a direct precursor for the semi-synthesis of paclitaxel, and the subsequent conversion to paclitaxel. The biotransformation is primarily achieved through the action of β-xylosidases, which specifically cleave the xylosyl group at the C-7 position.[1] This enzymatic method is an environmentally friendly alternative to chemical hydrolysis.[1]
Enzymatic Conversion Pathway
The enzymatic conversion of 7-Xylosyl-10-deacetyltaxol to paclitaxel is a two-step process. The first step involves the removal of the xylosyl group from XDT to yield 10-deacetyltaxol (DT), catalyzed by a β-xylosidase. The subsequent step is the acetylation of DT at the C-10 position to form paclitaxel, a reaction catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[6]
Figure 1: Enzymatic conversion pathway of this compound to Paclitaxel.
Quantitative Data Summary
The efficiency of the enzymatic conversion can vary depending on the enzyme source, reaction conditions, and whether a whole-cell or purified enzyme approach is used. The following tables summarize key quantitative data from various studies.
Table 1: Performance of Different β-Xylosidases for the Conversion of XDT to DT
| Enzyme/Microorganism | Substrate Conc. (mg/mL) | Product Yield (mg/mL) | Conversion Rate (%) | Reaction Time (h) | Reference |
| Engineered Pichia pastoris (LXYL-P1-2) | 10 | 8.42 | >85 | 24 | [1] |
| Engineered Yeast (G200 cells) | 15 | 10.82 | 85 | Not Specified | [3] |
| Cellulosimicrobium cellulans F16 | 5 | Not Specified | Not Specified | 3 | [4] |
| Mutant Enzyme E12 (A72T/V91S) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: The mutant enzyme E12 showed 2.8-fold higher β-xylosidase activity than LXYL-P1-2.[7]
Table 2: One-Pot Enzymatic Conversion of XDT to Paclitaxel
| Enzyme Combination | Substrate | Product | Yield (mg/mL) | Reaction Volume (mL) | Reaction Time (h) | Reference |
| β-xylosidase & DBATG38R/F301V | 7-β-xylosyl-10-deacetyltaxol | Paclitaxel | 0.64 | 50 | 15 | [6][8] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis using Engineered Pichia pastoris
This protocol is based on the use of engineered Pichia pastoris expressing a β-xylosidase for the conversion of XDT to DT.
1. Materials and Reagents:
-
Engineered Pichia pastoris cells (e.g., expressing LXYL-P1-2)
-
7-β-Xylosyl-10-deacetyltaxol (XDT)
-
Methanol
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Magnetic stirrer or shaker incubator
-
HPLC system for analysis
2. Experimental Workflow:
Figure 2: Workflow for whole-cell biocatalysis of XDT.
3. Procedure:
-
Cell Preparation: Grow the engineered Pichia pastoris cells in a suitable fermentation medium. Induce enzyme expression as required (e.g., with methanol). Harvest the cells by centrifugation and wash with reaction buffer. Resuspend the cells in the reaction buffer to a desired concentration (e.g., 128 g/L wet cell weight).[3]
-
Substrate Preparation: Dissolve XDT in a minimal amount of methanol to create a stock solution.
-
Biocatalysis Reaction: In a reaction vessel, combine the cell suspension and the XDT stock solution to achieve the desired final concentrations (e.g., 128 g/L cells and 15 g/L XDT).[3]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) and pH (e.g., 7.0) with constant stirring or shaking for a specified duration (e.g., 24 hours).[1][4]
-
Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture. Centrifuge to remove cells and analyze the supernatant using HPLC to determine the concentrations of XDT and DT.
-
Product Recovery: Upon completion of the reaction, centrifuge the entire reaction mixture to pellet the cells. The supernatant containing the product (DT) can be further purified using chromatographic techniques.
Protocol 2: One-Pot Enzymatic Synthesis of Paclitaxel from XDT
This protocol outlines a one-pot reaction using a combination of a β-xylosidase and an engineered DBAT to convert XDT directly to paclitaxel.
1. Materials and Reagents:
-
Purified β-xylosidase (e.g., from Lentinula edodes)
-
Purified engineered DBAT (e.g., DBATG38R/F301V)
-
7-β-Xylosyl-10-deacetyltaxol (XDT)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Reaction buffer (optimized for both enzymes)
-
HPLC system for analysis
2. Experimental Workflow:
References
- 1. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of paclitaxel unravelled [mpg.de]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 6. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acetylation of 10-Deacetyltaxol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The acetylation of 10-deacetyltaxol (10-DAB) and its derivatives is a critical step in the semi-synthesis of Paclitaxel (Taxol®) and its analogues, which are potent anticancer agents. This document provides detailed protocols for both chemical and enzymatic acetylation methods, along with quantitative data and workflow diagrams to guide researchers in this synthetic transformation. The selective acetylation of the C10 hydroxyl group is a key challenge, and the methodologies presented here offer solutions to achieve high-yield synthesis of the desired products.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the enzymatic acetylation of 10-deacetyltaxol derivatives.
| Enzyme Source | Substrate | Km (μM) | Vmax | kcat | Yield | Reference |
| Taxus cuspidata (recombinant) | 10-deacetylbaccatin III | 10 | - | - | - | [1] |
| Taxus cuspidata (recombinant) | Acetyl-CoA | 8 | - | - | - | [1] |
| Lasiodiplodia theobromae (recombinant LtDBAT) | 10-deacetylbaccatin III | - | - | - | - | [2] |
| Engineered E. coli with DBAT | 10-deacetylbaccatin III (6 g/L) | - | - | - | 4.6 g/L Baccatin III | [3] |
| DBATG38R/F301V mutant | 7-β-xylosyl-10-deacetyltaxol | - | - | - | 0.64 mg/mL Taxol | [4][5] |
Experimental Protocols
Two primary methods for the acetylation of 10-deacetyltaxol derivatives are detailed below: a chemical synthesis approach and an enzymatic approach.
Protocol 1: Chemical Acetylation of 10-Deacetyltaxol Derivatives
This protocol describes a method for the selective acetylation of the C10 hydroxyl group of a C2'-O-protected-10-hydroxy-taxol derivative.
Materials:
-
C2'-O-protected-10-hydroxy-taxol
-
Tetrahydrofuran (THF), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triethylamine or Pyridine
-
Acetyl chloride
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve the C2'-O-protected-10-hydroxy-taxol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Salt: Add anhydrous lithium chloride to the solution and stir until it dissolves.
-
Addition of Base: Add a trialkylamine base (e.g., triethylamine) or pyridine to the reaction mixture.
-
Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride to eliminate excess acetyl chloride.
-
Extraction: Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure C2'-O-protected taxol. Recrystallization may be performed for further purification.
Protocol 2: Enzymatic Acetylation of 10-Deacetylbaccatin III
This protocol outlines the enzymatic conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III using the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Recombinant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme
-
Potassium phosphate buffer (pH 7.0 - 7.5)
-
Reaction vessel (e.g., microcentrifuge tube or small flask)
-
Incubator or water bath
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical equipment for product analysis (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a reaction mixture containing potassium phosphate buffer (pH ~7.5), 10-deacetylbaccatin III, and acetyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant DBAT enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-37 °C) for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Terminate the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate to extract the product.
-
Product Extraction: Vigorously mix the reaction mixture with ethyl acetate. Centrifuge to separate the phases and collect the organic layer containing the baccatin III. Repeat the extraction process to maximize recovery.
-
Analysis and Purification: Analyze the extracted product using HPLC or LC-MS to determine the conversion yield.[2] For preparative scale, the product can be purified using column chromatography on silica gel or by preparative HPLC.[6][7]
Visualizations
Chemical Acetylation Workflow
Caption: Workflow for the chemical acetylation of 10-deacetyltaxol derivatives.
Enzymatic Acetylation Workflow
Caption: Workflow for the enzymatic acetylation of 10-deacetylbaccatin III.
Taxol Biosynthesis Pathway Context
Caption: Simplified schematic of the Taxol biosynthesis pathway highlighting the acetylation step.
References
- 1. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its 10-deacetylbaccatin III-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]
- 3. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Xylosyl-10-deacetyltaxol Extraction
Welcome to the technical support center for the extraction and purification of 7-Xylosyl-10-deacetyltaxol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of their target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction methods for this compound from Taxus species?
A1: The most common initial extraction methods involve solvent extraction. Methanol and ethanol are frequently used due to their efficiency in dissolving taxanes.[1][2] The choice of solvent and its concentration can significantly impact the extraction yield. For instance, studies have shown that 50% ethanol can be an optimal solvent for extracting taxol from Taxus cuspidata.[1] Another study suggests that 100% acetone is the best solvent for extracting Taxol from Taxus baccata needles.[1][3][4] To avoid the co-extraction of interfering compounds like lipids and chlorophyll, it is recommended to use an ethanol concentration between 50% and 80%.[5]
Q2: How can I improve the efficiency of the initial solvent extraction?
A2: To improve efficiency, several advanced extraction techniques can be employed as adjuncts to solvent extraction:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield and speed. Optimal conditions for UAE of taxanes from Taxus wallichiana var. mairei leaves include a material-liquid ratio of 1:15 (g/mL), an extraction time of 23 minutes, and an ultrasound temperature of 40°C.[6]
-
Enzymatic Treatment: The use of enzymes like cellulase can help break down the plant cell wall, leading to a higher yield of taxane compounds. Optimal conditions for this method include an enzyme treatment time of 1.0 hour, an enzyme dosage of 0.6%, a temperature of 45°C, and a solid-liquid ratio of 1:16 (g:mL).[6][7]
Q3: What is a recommended method for purifying and enriching this compound from the crude extract?
A3: Macroporous resin chromatography is a highly effective method for the separation and enrichment of this compound.[6][8] The resin AB-8 has shown a significantly higher adsorption capacity for 7-xylosyl-10-deacetyl paclitaxel compared to other resins.[6][8] Optimal conditions for separation on an AB-8 resin column include a processing volume of 15 bed volumes (BV), a flow rate of 1 mL/min, and a temperature of 35°C.[8] A gradient elution with increasing ethanol concentration is used to first wash out impurities and then elute the target compound.[8]
Q4: Can this compound be converted to other valuable taxanes?
A4: Yes, this compound is often considered a precursor for the semi-synthesis of more prominent anti-cancer drugs like Paclitaxel (Taxol) and Docetaxel. This typically involves enzymatic hydrolysis to remove the xylosyl group at the C-7 position and the acetyl group at the C-10 position, yielding 10-deacetylbaccatin III, a key intermediate in Taxol synthesis.[9]
Troubleshooting Guide
Issue 1: Low Yield of this compound in Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure the plant material is properly ground to a fine powder to maximize the surface area for solvent contact. Consider using ultrasound-assisted extraction (UAE) or enzymatic pre-treatment with cellulase to improve cell wall disruption.[6][7] |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. While methanol is effective, a mixture of ethanol and water (e.g., 70-80% ethanol) can be optimal for taxane extraction while minimizing the co-extraction of lipids.[5] Experiment with different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the best option for your specific plant material.[1][3][4] |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. Optimize the solid-to-liquid ratio; a higher volume of solvent can enhance extraction but may also extract more impurities.[10] A typical ratio for UAE is 1:15 (g/mL).[6] |
| Degradation of Target Compound | Taxanes can be sensitive to high temperatures. If using heating, ensure the temperature does not exceed optimal levels (e.g., 40°C for UAE).[6][10] Avoid prolonged exposure to harsh conditions. |
Issue 2: Poor Purity of this compound after Initial Extraction
| Possible Cause | Suggested Solution |
| Co-extraction of Pigments (Chlorophyll) | High concentrations of ethanol (>80%) can extract significant amounts of chlorophyll and lipids, which interfere with subsequent purification steps.[5] A decolorization step using activated charcoal can be effective in removing pigments from the crude extract.[5] |
| Presence of Lipids and Waxes | A preliminary extraction with a non-polar solvent like petroleum ether can be performed to remove lipids before the main taxane extraction.[6][7] Using a more aqueous solvent mixture (e.g., 70% ethanol) can also reduce the extraction of lipophilic compounds.[5] |
| Co-elution of Similar Compounds | If initial purification is done via chromatography, closely related taxanes may co-elute. Optimize the chromatographic conditions (e.g., gradient, mobile phase composition) for better separation. |
Issue 3: Problems During Macroporous Resin Purification
| Possible Cause | Suggested Solution |
| Low Adsorption to the Resin | Ensure the pH of the sample solution is optimized for adsorption. The flow rate during sample loading might be too high; a slower flow rate allows for better interaction between the target molecule and the resin.[8] |
| Inefficient Elution of the Target Compound | The elution solvent may not be strong enough. For taxanes on a resin like AB-8, a gradient of increasing ethanol concentration is typically used.[8] Ensure the final ethanol concentration is sufficient to desorb the compound. |
| Resin Fouling | The crude extract may contain particulates or highly adsorptive impurities that foul the resin. Pre-filter the extract before loading it onto the column. A guard column can also be used to protect the main column. |
Issue 4: Inaccurate Quantification by HPLC
| Possible Cause | Suggested Solution |
| Peak Tailing or Fronting | This can be caused by column overload, a mismatch between the sample solvent and the mobile phase, or secondary interactions with the stationary phase. Try diluting the sample, dissolving it in the mobile phase, or adding a competing agent to the mobile phase. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause retention times to shift.[11] Use a column oven for temperature control and ensure the column is fully equilibrated before each run.[11] |
| Baseline Noise | This can be due to air bubbles in the system, a contaminated detector cell, or a failing lamp.[11][12] Degas the mobile phase, flush the system, and check the detector performance.[11][13] |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Taxanes
| Extraction Method | Key Parameters | Yield/Purity | Reference |
| Solvent Extraction | Methanol | Best among methanol, ethanol, acetone, dichloromethane, and trichloromethane for taxol. | [1] |
| Solvent Extraction | 100% Acetone | Best solvent for Taxol extraction from Taxus baccata needles. | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 90% methanol, 1:15 g/mL solid-liquid ratio, 40°C, 60 min | Optimized for taxol extraction from Taxus mairei. | [10] |
| UAE | 83.5% ethanol, 1:20.88 solid-liquid ratio, 140 W, 47.63 min | Taxane yield of 342.27 µg/g from Taxus cuspidata needles. | [14] |
| Enzymatic-Assisted Extraction | Cellulase (0.6%), 45°C, 1.0 h, 1:16 g:mL solid-liquid ratio | Yield of taxane compounds was 0.898%. | [6][7] |
Table 2: Purification of this compound using AB-8 Macroporous Resin
| Parameter | Before Treatment | After Treatment | Fold Increase | Recovery Rate | Reference |
| Content of this compound | 0.053% | 3.34% | 62.43 | 85.85% | [8] |
| Content of 10-deacetylbaccatin III | 0.2% | 1.69% | 8.54 | 52.78% | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction of Taxanes
-
Preparation of Plant Material: Dry the needles or bark of the Taxus species at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the extraction solvent (e.g., 83.5% ethanol) at a specified solid-liquid ratio (e.g., 1:20 g/mL).[14]
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 140 W), temperature (e.g., 40°C), and extraction time (e.g., 45 minutes).[14]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Storage: Store the concentrated crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using an AB-8 Macroporous Resin Column
-
Column Preparation:
-
Pack a glass column with AB-8 macroporous resin.
-
Wash the column sequentially with ethanol and then deionized water until the effluent is clear.
-
Equilibrate the column with the starting mobile phase (e.g., 30% ethanol).
-
-
Sample Loading:
-
Dissolve the crude taxane extract in a suitable solvent and filter it to remove any particulate matter.
-
Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1 mL/min).[8]
-
-
Washing:
-
After loading, wash the column with a low concentration of ethanol (e.g., 30% ethanol for 3 bed volumes) to remove weakly adsorbed impurities.[8]
-
-
Elution:
-
Elute the target compound, this compound, using a higher concentration of ethanol (e.g., 80% ethanol for 6 bed volumes).[8]
-
Collect fractions and monitor the effluent using Thin Layer Chromatography (TLC) or HPLC.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the purified this compound.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield and purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. environmentaljournals.org [environmentaljournals.org]
- 3. [PDF] Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS | Semantic Scholar [semanticscholar.org]
- 4. Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS [ris.ui.ac.ir]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. mastelf.com [mastelf.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Paclitaxel Production from 7-Xylosyl-10-deacetyltaxol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of 7-Xylosyl-10-deacetyltaxol to paclitaxel.
Troubleshooting Guides
Issue 1: Incomplete Conversion of this compound to 10-deacetyltaxol
Question: My enzymatic hydrolysis of this compound (XDT) to 10-deacetyltaxol (DT) is showing low yield and incomplete conversion. What are the possible causes and solutions?
Answer:
Incomplete conversion of XDT to DT is a common issue that can be attributed to several factors related to the enzyme, substrate, and reaction conditions.
-
Enzyme Activity: The β-xylosidase enzyme may have low catalytic activity. Consider using a highly active β-xylosidase, such as LXYL-P1-2, derived from Lentinula edodes.[1][2] For enhanced performance, a mutant enzyme like E12 (A72T/V91S) has shown significantly higher activity.[3]
-
Enzyme Concentration: The concentration of the enzyme may be insufficient. Try increasing the enzyme loading in the reaction mixture.
-
Reaction Conditions:
-
pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the specific β-xylosidase being used. For example, some reactions show optimal conversion at a pH of 5.5 and a temperature around 37.5°C to 40°C.[2]
-
Reaction Time: The incubation time may be too short. Monitor the reaction progress over time to determine the optimal duration for complete conversion.
-
-
Substrate Purity: Impurities in the XDT starting material can inhibit enzyme activity. Ensure the XDT is of high purity.
Issue 2: Low Yield in the Acetylation of 10-deacetyltaxol to Paclitaxel
Question: I am experiencing low yields during the chemical acetylation of 10-deacetyltaxol (DT) to paclitaxel. How can I optimize this step?
Answer:
Low yields in the acetylation step can often be resolved by optimizing the reaction conditions and the choice of reagents.
-
Protecting Groups: The hydroxyl groups at the 2' and 7- positions of 10-deacetylpaclitaxel should be protected before acetylation of the 10-position to prevent side reactions. Triethylsilyl (TES) is a common protecting group.[4]
-
Acetylating Agent: The choice and amount of the acetylating agent are critical. Acetic anhydride (Ac₂O) is commonly used.[4] The molar ratio of the acetylating agent to the substrate should be optimized, with a range of 1.2 to 5 moles of acetylating agent per mole of 10-deacetylpaclitaxel being preferable.[4]
-
Reaction Conditions:
-
Solvent: A suitable solvent system, such as a mixture of pyridine and ethyl acetate, can facilitate the reaction.[4]
-
Temperature: The reaction is typically carried out at room temperature, but the deprotection step to remove the silyl groups is preferably performed at a lower temperature, between -10 to 30 °C.[4]
-
-
One-Pot Synthesis: To minimize product loss between steps, consider a one-pot reaction where the protection, acetylation, and deprotection steps are performed sequentially in the same reactor.[4] This approach has been shown to achieve high yields of up to 80-95%.[4]
Issue 3: Difficulty in Purifying the Final Paclitaxel Product
Question: I am struggling to achieve high purity of the final paclitaxel product. What purification methods are most effective?
Answer:
Achieving high purity paclitaxel often requires a multi-step purification process to remove unreacted starting materials, intermediates, and side products.
-
Chromatography:
-
Silica Gel Column Chromatography: This is a standard method for separating paclitaxel from other taxanes and impurities.[5][6] A solvent system of hexane and ethyl acetate is often used for elution.[4]
-
Reverse Phase Liquid Chromatography: This technique can be used for high-resolution separation of paclitaxel and its analogues.[7]
-
Two-Dimensional Liquid Chromatography: For complex mixtures, a two-dimensional approach, such as combining hydrophilic interaction liquid chromatography (HILIC) with reverse phase high-performance liquid chromatography (RP-HPLC), can be very effective.
-
-
Crystallization: After chromatographic purification, crystallization from a suitable solvent, such as acetonitrile or acetone, can further enhance the purity of the paclitaxel.[7]
-
Macroporous Resins: For initial enrichment of taxanes from crude extracts, macroporous resins like AB-8 have shown high adsorption capacity for 7-xylosyl-10-deacetyl paclitaxel.[8]
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the conversion of this compound to paclitaxel?
A1: The overall yield can vary significantly depending on the chosen method (chemical or enzymatic) and the optimization of the reaction steps. A three-step chemical synthesis involving redox, acetylation, and deacetylation has been reported to achieve a total yield of 67.6% with a purity of 99.52%.[5] Enzymatic one-pot conversions have been reported to yield around 0.64 mg/mL of paclitaxel.[1][2]
Q2: What are the advantages of an enzymatic approach over a chemical synthesis?
A2: Enzymatic methods offer several advantages, including:
-
Milder Reaction Conditions: Biocatalysis typically occurs under milder conditions of temperature and pH, which can help to preserve the integrity of the complex taxane structure.[9]
-
Higher Specificity: Enzymes can be highly specific, targeting only the desired functional group and reducing the formation of byproducts.[10]
-
Environmental Friendliness: Enzymatic reactions are generally considered more environmentally friendly as they often use water as a solvent and avoid the use of harsh chemical reagents.[1]
Q3: Can this compound be directly converted to paclitaxel in a single step?
A3: A direct one-pot enzymatic conversion of this compound to paclitaxel has been successfully demonstrated.[2][11] This process utilizes a combination of a β-xylosidase to remove the xylosyl group and a 10-β-acetyltransferase (DBAT) to add the acetyl group at the C-10 position.[2]
Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the conversion reactions and for assessing the purity of the final product.[4][6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.[4] The structures of the final products are typically confirmed using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][6]
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Conversion Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Key Steps | Redox, Acetylation, Deacetylation[5][6] | De-xylosylation, Acetylation[2][11] |
| Reagents | Chemical oxidants/reductants, Acetic anhydride, Pyridine, TESCl[4][5][6] | β-xylosidase, 10-β-acetyltransferase (DBAT), Acetyl-CoA[2] |
| Reported Yield | 67.6% (total yield)[5] | 0.64 mg/mL Paclitaxel[1][2] |
| Reported Purity | 99.52%[5] | High purity achievable with subsequent purification |
| Reaction Conditions | Can involve harsh reagents and temperatures[4] | Milder conditions (e.g., pH 5.5, 37.5-40°C)[2] |
| Advantages | Potentially higher throughput for large-scale synthesis | High specificity, environmentally friendly[1] |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Conversion of this compound to Paclitaxel
This protocol is based on the one-pot enzymatic reaction system described in the literature.[2]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 5.5).
-
Dissolve 7-β-xylosyl-10-deacetyltaxol (XDT) in the buffer to a final concentration of, for example, 1 mg/mL.
-
Add the β-xylosidase enzyme (e.g., LXYL-P1-2 or a more active mutant) to the reaction mixture.
-
Add the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme (a mutant with improved catalytic efficiency towards 10-deacetyltaxol is recommended).[2]
-
Add the acetyl group donor, acetyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37.5°C).[2]
-
Gently agitate the mixture to ensure proper mixing.
-
-
Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the consumption of XDT and the formation of 10-deacetyltaxol (DT) and paclitaxel.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction is complete (as determined by HPLC), terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the products.
-
Separate the organic layer, dry it (e.g., over anhydrous sodium sulfate), and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography followed by crystallization to obtain high-purity paclitaxel.
-
Protocol 2: Three-Step Chemical Synthesis of Paclitaxel from 10-deacetyl-7-xylosyltaxanes
This protocol is a generalized procedure based on the reported three-step chemical synthesis.[5][6]
-
Redox Reaction:
-
The specific redox conditions to be applied to the starting mixture of 10-deacetyl-7-xylosyltaxanes need to be optimized based on the exact composition of the starting material. This step aims to modify the taxane core as needed for the subsequent steps.
-
-
Acetylation:
-
Dissolve the product from the redox step in a suitable solvent (e.g., pyridine).
-
Add an excess of acetic anhydride and a catalyst if necessary (e.g., DMAP).
-
Stir the reaction at room temperature until the acetylation is complete, as monitored by TLC or HPLC.
-
-
Deacetylation (if necessary) and Purification:
Mandatory Visualizations
Caption: Workflow for the one-pot enzymatic conversion of this compound to paclitaxel.
Caption: Troubleshooting logic for low paclitaxel yield in the conversion process.
References
- 1. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol a… [ouci.dntb.gov.ua]
- 2. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013048204A2 - Process for preparing paclitaxel from 10-deacetylpaclitaxel - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
stability issues of 7-Xylosyl-10-deacetyltaxol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 7-Xylosyl-10-deacetyltaxol in solution.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol, methanol) first. - Perform serial dilutions in the aqueous buffer to the final desired concentration. - Ensure the final concentration of the organic solvent in the aqueous solution is low enough to maintain solubility and not interfere with the experiment. - Consider using a co-solvent system if higher concentrations in aqueous media are required. |
| Loss of compound activity over time in aqueous solution | pH-dependent hydrolysis and degradation of the molecule. | - Prepare fresh solutions before each experiment. - If short-term storage is necessary, store aqueous solutions at 2-8°C and use within a few hours. - Be aware of the pH of your buffer system. The xylosyl group is susceptible to hydrolysis, which is pH-dependent.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Store the solid compound at -20°C under an inert atmosphere as it is hygroscopic.[2] - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous organic solvents. - For stock solutions in DMSO, use fresh, high-quality DMSO as moisture can reduce solubility and promote degradation.[3] Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | - Compare the chromatogram with a freshly prepared standard to identify potential degradation products. - The primary degradation pathway is likely hydrolysis of the xylosyl group at the C-7 position and potentially other ester linkages. - Consider that epimerization at the C-7 position can also occur in taxanes. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It has low solubility in water. For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous experimental medium.
Q2: How should I store this compound?
A2: The solid compound is hygroscopic and should be stored at -20°C under an inert atmosphere.[2] Stock solutions in anhydrous organic solvents, such as DMSO, should also be stored at -20°C. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When stored at -20°C in DMSO, it is recommended to use the solution within one month.[4]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent due to hydrolysis. The xylosyl group enhances water solubility compared to other taxanes but also introduces a point of instability.[1] One study reported a half-life of 48 hours at pH 7.4 and a significantly shorter half-life of 12 hours at pH 5.0.[1] Therefore, it is crucial to prepare aqueous solutions fresh for each experiment.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway in aqueous solution is the hydrolysis of the glycosidic bond, leading to the cleavage of the xylosyl group from the C-7 position to yield 10-deacetyltaxol. Other ester groups on the taxane core are also susceptible to hydrolysis, particularly under basic conditions.
Q5: Can I expect epimerization of this compound in solution?
A5: While not specifically documented for this compound, taxanes, in general, are known to undergo epimerization at the C-7 position in solution. This is a potential degradation pathway that could lead to a mixture of isomers with potentially different biological activities.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [5] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Water | < 0.1 mg/mL (insoluble) |
Table 2: Aqueous Stability of this compound
| pH | Half-life (t1/2) | Reference |
| 7.4 | 48 hours | [1] |
| 5.0 | 12 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Material: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Material: this compound stock solution (in DMSO), desired aqueous buffer.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the aqueous buffer to reach the final desired concentration for your experiment.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent effects in biological assays.
-
Prepare the working solution immediately before use.
-
Visualizations
References
Technical Support Center: HPLC Analysis of Taxane Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) analysis of taxane compounds such as paclitaxel and docetaxel.
Frequently Asked Questions (FAQs)
1. What are the most common issues encountered during HPLC analysis of taxanes?
The most frequent challenges include peak tailing, peak splitting, retention time shifts, poor resolution between taxane analogues or degradation products, the appearance of broad peaks, and the presence of ghost peaks. These issues can stem from various factors including mobile phase composition, column condition, sample preparation, and instrument settings.
2. Which HPLC column is best suited for taxane analysis?
Reversed-phase columns, particularly C18 and C8 chemistries, are most commonly used for separating taxane compounds. The choice between C18 and C8 depends on the specific taxanes being analyzed and their hydrophobicity. For general purposes, a C18 column with a particle size of 3-5 µm and a length of 150-250 mm is a good starting point. The pore size of the stationary phase should be appropriate for small molecules, typically around 100-120 Å.
3. What mobile phase composition is recommended for taxane analysis?
A mixture of acetonitrile and water is the most common mobile phase for taxane analysis. Methanol can also be used as the organic modifier. To improve peak shape and selectivity, additives such as trifluoroacetic acid (TFA) or a buffer to control pH (e.g., phosphate buffer at pH 3-5) are often included.[1] The optimal ratio of organic solvent to water will depend on the specific taxanes and the column being used.
4. How can I prevent the degradation of taxanes during analysis?
Taxanes can be susceptible to degradation, particularly epimerization in aqueous solutions and at elevated temperatures.[2][3] To minimize degradation:
-
Prepare fresh sample solutions and mobile phases.
-
Use a column oven to maintain a consistent and moderate temperature (e.g., 25-40°C).[4]
-
Avoid prolonged exposure of samples to light and extreme pH conditions.
-
Consider using an autosampler with cooling capabilities for large sample sets.
Troubleshooting Guides
Peak Shape Problems: Tailing, Splitting, and Broad Peaks
Q1: My taxane peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for taxane compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the taxane molecule, causing tailing.
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol ionization. Using a highly end-capped column can also minimize these interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Q2: Why is my taxane peak splitting into two or showing a shoulder?
Peak splitting can be caused by several factors, from co-eluting impurities to problems with the sample solvent or column.
-
Co-elution of an Impurity or Degradant: A closely eluting compound, such as an isomer or a degradation product (e.g., 7-epipaclitaxel), can cause the appearance of a split or shoulder peak.[2][8]
-
Solution: Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH) or the temperature to improve resolution. A longer column or a column with a smaller particle size can also enhance separation.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Replace the column frit if it is blocked. If a void has formed, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
Q3: My taxane peaks are broader than expected. What should I do?
Broad peaks can indicate a loss of column efficiency or issues with the HPLC system.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing.
-
-
Column Overloading: Injecting too much sample can saturate the column and cause broad peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Late Elution from a Previous Injection: A peak from a previous run that elutes during the current run will appear very broad.[9]
-
Solution: Increase the run time or add a column flushing step to the gradient to ensure all compounds have eluted before the next injection.
-
Troubleshooting Workflow for Peak Shape Problems
Caption: Troubleshooting workflow for common peak shape issues in taxane HPLC analysis.
Retention Time and Resolution Issues
Q4: My retention times are shifting from run to run. What could be the cause?
Retention time drift can compromise the reliability of your analysis. The causes can be chemical or mechanical.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped. Ensure accurate and consistent measurements when preparing the mobile phase.
-
-
Column Temperature: Fluctuations in the ambient or column temperature can significantly affect retention times.[10]
-
Solution: Use a column oven to maintain a constant temperature. Ensure the laboratory temperature is stable.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention times to drift, especially at the beginning of a run.
-
Solution: Allow sufficient time for the column to equilibrate. This is particularly important for gradient methods.
-
-
Pump Performance: A leak in the pump or faulty check valves can lead to an inconsistent flow rate, causing retention times to vary.
-
Solution: Inspect the pump for leaks and service the check valves and pump seals as needed.
-
Q5: I have poor resolution between my taxane of interest and a related impurity. How can I improve it?
Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Mobile Phase Optimization:
-
Organic Solvent: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.
-
pH: Adjusting the mobile phase pH can change the ionization state of the analytes and improve separation.[5][6][7]
-
Gradient Slope: For gradient methods, a shallower gradient will increase the separation between peaks.
-
-
Temperature: Changing the column temperature can affect the selectivity of the separation.[10]
-
Solution: Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves.
-
-
Column Choice:
-
Efficiency: A longer column or a column with smaller particles will provide higher efficiency and better resolution.
-
Stationary Phase: Switching to a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) can provide different selectivity.
-
Logical Relationship for Improving Resolution
Caption: Factors to adjust for improving chromatographic resolution in HPLC.
Extraneous Peaks
Q6: I am seeing "ghost peaks" in my chromatograms, especially in blank runs. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram and are not related to the injected sample. They can originate from several sources.
-
Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[11][12]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or the solvent reservoir.
-
Solution: Regularly flush the system with a strong solvent.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.[13]
-
Solution: Optimize the needle wash procedure of the autosampler. Ensure the run time is long enough to elute all components from the previous sample.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Taxane Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C8, 150 x 4.6 mm, 5 µm | C18, 125 x 3.0 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | 20 mM Potassium Phosphate, pH 3.0 | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Gradient | 45% B to 100% B in 15 min | Isocratic: 42.5% B | 23% B to 60% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Temperature | 40°C | 55°C | 25°C |
| Detection | UV at 227 nm | UV at 227 nm | UV at 227 nm |
| Reference | [14] | [1] | [15] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of Taxanes
-
System Preparation:
-
Prepare the mobile phases using HPLC-grade solvents and water. Filter and degas the mobile phases before use.
-
Install the appropriate column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh the taxane standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards.
-
-
Chromatographic Run:
-
Set the column temperature, flow rate, and detector wavelength according to the method parameters (see Table 1).
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the calibration standards, followed by the unknown samples.
-
At the end of the sequence, flush the column with a high percentage of organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water).
-
Protocol 2: Sample Preparation from Plasma
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
References
- 1. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chromtech.com [chromtech.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Semi-synthesis of Taxol from Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the semi-synthesis of paclitaxel (Taxol) from its precursors, primarily baccatin III and 10-deacetylbaccatin III (10-DAB).
Section 1: Troubleshooting Guides
This section details common problems, their potential causes, and recommended solutions.
Low Yield of Taxol and Presence of 7-epi-Taxol
Problem: The final product contains a significant amount of 7-epi-Taxol, and the overall yield of Taxol is lower than expected. This is a common issue, particularly when using basic conditions for deprotection or other synthetic steps.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-7 epimerization.
Detailed Explanation and Solutions:
The epimerization at the C-7 position is a well-documented side reaction that occurs under basic conditions through a retro-aldol reaction mechanism.[2][3] The presence of the hydroxyl group at C-13 can also influence the equilibrium between the two epimers.[3]
Experimental Protocol to Minimize C-7 Epimerization:
-
pH Control: Maintain the reaction pH in the range of 4-5, where Taxol exhibits optimal stability.
-
Temperature and Time: Avoid prolonged reaction times and high temperatures, especially when a base is present.
-
Choice of Base: If a base is necessary, use a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent such as toluene. However, even with DBU, epimerization can occur, so careful monitoring is essential.[3]
-
Protecting Groups: In multi-step syntheses, consider protecting the C-7 hydroxyl group with a suitable protecting group, such as a triethylsilyl (TES) group, which can be removed under specific, non-basic conditions.
Quantitative Data on C-7 Epimerization:
| Condition | Base | Solvent | Temperature (°C) | Time (h) | Ratio of 7-epi-Taxol:Taxol |
| Basic Hydrolysis | K₂CO₃ | Methanol | Room Temp | Equilibrium | ~2.2 : 1 |
| Base Treatment | DBU | Toluene | 80 | Equilibrium | ~2 : 1 (7α:7β) |
| Base Treatment | NaH | THF | Room Temp | - | Moderate yield of 7-epi-Taxol |
Data compiled from Fang et al. (1997).[2][3]
Formation of N-acylurea Byproduct and Low Esterification Yield
Problem: During the crucial step of attaching the C-13 side chain using the Ojima-Holton method with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), a significant amount of a white precipitate, identified as N-acylurea, is formed, leading to a low yield of the desired ester.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylurea formation.
Detailed Explanation and Solutions:
The formation of the N-acylurea byproduct is a common side reaction in DCC-mediated esterifications. It occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, rearranges to the more stable N-acylurea instead of reacting with the alcohol.
Experimental Protocol to Minimize N-acylurea Formation:
-
Addition of HOBt or NHS: Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive towards the alcohol.[4]
-
Alternative Coupling Reagents: Consider using alternative carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which produces a water-soluble urea byproduct that is easier to remove. For very difficult couplings, more powerful reagents like HATU can be employed.
-
Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of DCC. Add the DCC solution dropwise to a cooled (0 °C) solution of the carboxylic acid, alcohol, and DMAP.
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the rate of the reaction and minimize side product formation.
Purification: The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. The N-acylurea, however, can be more challenging to separate. Column chromatography is typically required.
Rearrangement of the Baccatin III Core
Problem: Analysis of the reaction mixture reveals the presence of a rearranged baccatin III analog containing a tetrahydrofuran ring instead of the oxetane ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for baccatin III core rearrangement.
Detailed Explanation and Solutions:
The oxetane ring of the baccatin III core is susceptible to rearrangement under strongly basic conditions, leading to the formation of a thermodynamically more stable tetrahydrofuran ring system.[6][7]
Experimental Protocol to Prevent Core Rearrangement:
-
Avoid Strong Bases: Avoid the use of strong, nucleophilic bases such as sodium methoxide, especially at elevated temperatures.
-
Use Milder Conditions: For reactions requiring basic conditions, opt for milder, non-nucleophilic bases and lower reaction temperatures.
-
Protecting Group Strategy: Judicious use of protecting groups on nearby hydroxyl functionalities can sometimes sterically hinder the approach of the base to the oxetane ring, thus reducing the likelihood of rearrangement.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Taxol semi-synthesis?
A1: The most frequently encountered side reactions include:
-
C-7 Epimerization: Inversion of the stereochemistry at the C-7 position, primarily under basic conditions, leading to the formation of 7-epi-Taxol.[1][2][3]
-
N-acylurea Formation: A common byproduct in DCC-mediated esterification reactions for attaching the C-13 side chain.[4]
-
Rearrangement of the Baccatin III Core: The oxetane ring can rearrange to a tetrahydrofuran ring under strong basic conditions.[6][7]
-
Incomplete Protection or Deprotection: Failure to completely protect or deprotect hydroxyl groups can lead to a mixture of products and lower yields.
Q2: How can I effectively monitor the progress of my reaction and the formation of side products?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress and quantifying the formation of Taxol and its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is commonly used.[8][9] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.
Q3: What is the role of protecting groups in minimizing side reactions?
A3: Protecting groups are crucial for preventing unwanted reactions at reactive sites other than the desired reaction center. In Taxol semi-synthesis, hydroxyl groups at positions C-2', C-7, and C-10 are often protected to ensure selective reaction at the C-13 hydroxyl group for side-chain attachment. The choice of protecting groups and their orthogonal removal are key to a successful synthesis.
Q4: My final product is a complex mixture. What are the best strategies for purification?
A4: Purification of Taxol and its analogs from a complex reaction mixture typically involves multiple chromatographic steps.
-
Filtration: To remove insoluble byproducts like dicyclohexylurea (DCU).
-
Column Chromatography: Silica gel column chromatography is the primary method for separating Taxol from its side products and unreacted starting materials. A gradient elution system, often with a mixture of hexane and ethyl acetate, is commonly employed.
-
Preparative HPLC: For obtaining highly pure Taxol, preparative reversed-phase HPLC can be used as a final purification step.
Q5: Are there any specific safety precautions I should take during Taxol semi-synthesis?
A5: Yes. Taxol and its precursors are cytotoxic compounds. Always handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Reagents like DCC are moisture-sensitive and can cause skin irritation. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Section 3: Key Reaction Pathways
The following diagrams illustrate the desired reaction and a common side reaction pathway.
Desired Ojima-Holton Esterification:
Caption: Desired Ojima-Holton esterification pathway.
N-acylurea Side Reaction Pathway:
Caption: N-acylurea byproduct formation pathway.
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Xylosyl-10-deacetyltaxol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Xylosyl-10-deacetyltaxol from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts?
Crude extracts from Taxus species are complex mixtures. Besides the target compound, you can expect to find:
-
Other Taxane Analogues: Due to their structural similarity, co-extraction of other taxanes is very common. These include paclitaxel, 10-deacetylbaccatin III (10-DAB III), cephalomannine, and various other xylosylated taxanes.[1][2][3]
-
Plant Metabolites: A significant portion of the crude extract consists of non-taxane compounds like lipids, chlorophyll, flavonoids, glycosides, and sugars, which can interfere with purification.[2][3]
-
Polar Impurities: Highly polar compounds are often co-extracted, especially when using polar solvents like methanol or ethanol.[3]
Q2: What is a general workflow for purifying this compound?
A multi-step approach is required to achieve high purity. A typical workflow involves initial extraction, preliminary cleanup, and several stages of chromatography.
Caption: General workflow for the purification of this compound.
Q3: Which analytical techniques are best for monitoring purification progress?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard methods for assessing the purity and quantifying the concentration of this compound in your fractions.[1] A common setup uses a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water.[1] For highly sensitive and specific analysis, coupling with Mass Spectrometry (UPLC-MS/MS) is recommended.[1]
Troubleshooting Guide
Problem 1: My crude extract is very viscous and contains a lot of chlorophyll and lipids.
-
Cause: The initial solvent extraction, often with ethanol, is effective at extracting taxanes but also co-extracts significant amounts of lipids and chlorophyll.[2]
-
Solution 1 - Water Precipitation: After evaporating the extraction solvent, treat the residue with water. The less water-soluble taxanes, including this compound, will precipitate, leaving many water-soluble impurities behind.[2]
-
Solution 2 - Liquid-Liquid Partitioning: Perform a liquid-liquid partition between an aqueous phase and a less polar solvent such as dichloromethane or ethyl acetate to selectively recover the taxanes.[4]
Problem 2: My initial column chromatography step provides poor separation of taxanes.
-
Cause: The crude extract is likely overloaded with impurities, preventing effective separation on a high-resolution column like silica gel.
-
Solution - Use Macroporous Resin Chromatography First: Employ a macroporous resin column (e.g., AB-8) as a crucial initial clean-up and enrichment step.[2][5] This method is highly effective at separating the target compound from a wide range of other extracted materials before you proceed to more refined chromatographic techniques.[2]
Caption: Logic diagram for enrichment using macroporous resin chromatography.
Problem 3: I am struggling to separate this compound from other closely related taxane analogues.
-
Cause: Taxanes are structurally very similar, making separation challenging.
-
Solution 1 - Optimize Silica Gel Chromatography: Silica gel column chromatography is a fundamental technique for this purpose.[1] Use a gradient elution system, such as a chloroform-methanol mixture, and carefully adjust the gradient to improve resolution.[1][6]
-
Solution 2 - Reverse Phase Chromatography: If normal phase silica gel is insufficient, use reverse phase liquid chromatography. This method separates compounds based on hydrophobicity and can often resolve compounds that co-elute on silica.[7]
-
Solution 3 - High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition technique that avoids a solid stationary phase, preventing irreversible sample adsorption and offering a different separation mechanism that can be effective for closely related compounds.[4]
Quantitative Data Summary
The following table summarizes the performance of macroporous resin chromatography for the enrichment of this compound from extracts of Taxus species free of paclitaxel.
| Parameter | Before Treatment | After AB-8 Resin Treatment | Fold Increase | Recovery Rate | Reference |
| Content of this compound | 0.053% | 3.34% | 62.43x | 85.85% | [5] |
| Content of 10-DAB III | 0.2% | 1.69% | 8.54x | 52.78% | [5] |
Key Experimental Protocols
Protocol 1: Enrichment with AB-8 Macroporous Resin
This protocol is adapted from a study on the separation of taxanes from extracts free of paclitaxel.[5]
-
Column Preparation: Pack a column with AB-8 macroporous resin and equilibrate it.
-
Sample Loading: Dissolve the crude extract in the appropriate solvent. Load the solution onto the column at a controlled flow rate (e.g., 1 mL/min). The recommended processing volume is 15 bed volumes (BV).[5]
-
Adsorption: Maintain the column at a constant temperature (e.g., 35°C) to allow for optimal adsorption of taxanes onto the resin.
-
Washing: Wash the column with a low-concentration ethanol solution (e.g., 30% ethanol for 3 BV) to remove highly polar impurities.
-
Elution: Elute the bound taxanes using a gradient of ethanol. A typical program is to elute with 80% ethanol for 6 BV at a flow rate of 1 mL/min.[5]
-
Fraction Collection & Analysis: Collect fractions and analyze them using HPLC to identify those containing the highest concentration of this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method based on procedures described for separating taxane mixtures.[6]
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Sample Preparation: Dissolve the enriched taxane fraction from the previous step in a minimal amount of the initial mobile phase (e.g., chloroform with a small percentage of methanol).
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 chloroform-methanol).[6]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5 chloroform-methanol) to elute compounds with increasing polarity.[6]
-
Fraction Monitoring: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC to identify and pool the fractions containing pure this compound.
-
Solvent Evaporation: Concentrate the pure fractions in vacuo to obtain the purified solid compound.
References
- 1. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 2. This compound | 90332-63-1 | Benchchem [benchchem.com]
- 3. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
- 4. 7-Xylosyl-10-deacetylbaccatin III | 157664-03-4 | Benchchem [benchchem.com]
- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Paclitaxel Production from 7-Xylosyl-10-deacetyltaxol
Welcome to the technical support center for the semi-synthesis of paclitaxel from 7-Xylosyl-10-deacetyltaxol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the key experimental stages of this process.
Frequently Asked Questions (FAQs)
Q1: What is the general overview of the semi-synthetic process to produce paclitaxel from this compound?
A1: The process involves a three-step chemical conversion: a redox reaction, followed by acetylation, and concluding with deacetylation.[1][2][3] This method is advantageous as it utilizes a more abundant precursor than 10-deacetylbaccatin III (10-DAB), potentially reducing costs and increasing the biomass resource for taxanes.[1][3]
Q2: What are the major challenges in scaling up this semi-synthesis?
A2: The primary challenges include achieving high reaction yields, minimizing the formation of impurities, and developing efficient purification methods to obtain high-purity paclitaxel suitable for pharmaceutical use.[1] Controlling the stereochemistry during the synthesis is also a critical factor.
Q3: What are the most common impurities encountered in this process?
A3: Common impurities can include starting material that has not fully reacted, intermediates from the reaction steps, and side-products formed during the synthesis. One notable impurity that can be difficult to separate is 10-deacetyl-7-epi-paclitaxel. The purification process is designed to remove these unwanted compounds.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reactions and for the final purity assessment of paclitaxel.[2][4] HPLC methods can effectively separate paclitaxel from its related impurities.[5][6]
Q5: What are the key safety precautions to consider during this process?
A5: Paclitaxel and its intermediates are potent cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[7] All reactions should be carried out in a well-ventilated fume hood.[7] It is crucial to consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Redox-Acetylation-Deacetylation Sequence
| Potential Cause | Troubleshooting Step |
| Incomplete Redox Reaction | - Ensure the reducing and oxidizing agents are fresh and of high purity.- Optimize the reaction temperature and time as per the protocol.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion of the starting material. |
| Inefficient Acetylation | - Use a fresh, high-quality acetylating agent (e.g., acetic anhydride).- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.- The presence of a suitable catalyst, such as a Lewis acid, may improve the selectivity and yield of the C10-hydroxyl group acetylation.[9][10] |
| Incomplete Deacetylation | - Verify the pH and temperature conditions for the deacetylation step.- Ensure the correct reagent and solvent system are being used for selective removal of the protecting groups without affecting the paclitaxel molecule. |
| Product Degradation | - Paclitaxel can be sensitive to harsh pH and high temperatures. Ensure that the reaction and work-up conditions are within the recommended range.- Minimize the exposure of the product to light and air during the process.[11] |
Problem 2: Low Purity of the Final Paclitaxel Product
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material or Intermediates | - Optimize the reaction conditions (time, temperature, reagent stoichiometry) for each step to drive the reactions to completion.- Use HPLC to monitor the disappearance of starting materials and intermediates. |
| Formation of Side-Products | - Epimerization at C-7 can be a significant side reaction. The use of specific chromatography packing materials like basic Al2O3 can help in removing 10-deacetyl-7-epi-paclitaxel.[12][13]- Over-acetylation or incomplete deacetylation can lead to impurities. Fine-tune the conditions for these reactions accordingly. |
| Inefficient Purification | - Optimize the column chromatography conditions (stationary phase, mobile phase composition, flow rate). A two-step chromatography process involving both normal-phase (e.g., Alumina or Silica gel) and reversed-phase chromatography can be effective.[12][13]- Ensure proper packing of the chromatography column to avoid channeling and poor separation.- For crystallization, select an appropriate solvent system and control the cooling rate to obtain high-purity crystals. |
Problem 3: HPLC Analysis Issues
| Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | - Ensure the sample is fully dissolved in the mobile phase.- Check for column contamination or degradation. Flush the column with a strong solvent or replace it if necessary.[14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution Between Paclitaxel and Impurities | - Optimize the mobile phase composition (e.g., the ratio of organic solvent to water).[5]- Consider using a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for taxanes.[5]- Adjust the column temperature, as it can affect the retention and selectivity of the separation.[5] |
| Baseline Noise or Drift | - Ensure the mobile phase is properly degassed.- Check for leaks in the HPLC system.- Use high-purity solvents and freshly prepared mobile phases. |
| Ghost Peaks | - Clean the injector and sample loop.- Run a blank gradient to identify any contaminants in the system or mobile phase. |
Experimental Protocols
Semi-synthesis of Paclitaxel from a Mixture of 10-deacetyl-7-xylosyltaxanes
This protocol is based on the three-step process of redox, acetylation, and deacetylation.[1][2][3]
Step 1: Redox Reaction
-
Dissolve the mixture of 10-deacetyl-7-xylosyltaxanes in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise while monitoring the reaction by TLC.
-
Once the reduction is complete, carefully quench the reaction with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
The subsequent oxidation is then carried out using an appropriate oxidizing agent to yield the desired intermediate.
Step 2: Acetylation
-
Dissolve the product from the redox step in pyridine.
-
Cool the solution to 0°C.
-
Add acetic anhydride dropwise.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deacetylation (Hydrolysis of the Xylosyl Group)
-
Dissolve the acetylated product in a mixture of methanol and water.
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60°C) and monitor by HPLC.
-
Once the deacetylation is complete, neutralize the reaction with a weak base.
-
Remove the methanol under reduced pressure and extract the crude paclitaxel with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purification of Paclitaxel
-
Column Chromatography:
-
Dissolve the crude paclitaxel in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure paclitaxel.
-
Combine the pure fractions and evaporate the solvent.
-
Crystallization:
-
Dissolve the purified paclitaxel from the column chromatography in a minimal amount of a hot solvent mixture (e.g., methanol/water or acetone/hexane).[15]
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Overall Yield | 67.6% | Xue et al., 2020[1] |
| Final Purity | 99.52% | Xue et al., 2020[1] |
Visualizations
Caption: Semi-synthesis workflow for paclitaxel production.
References
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 8. Handling of reagents - SynCrest Inc. [syncrest.com]
- 9. EP0875508B1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Paclitaxel, Semi-Synthetic [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
Technical Support Center: 7-Xylosyl-10-deacetyltaxol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Xylosyl-10-deacetyltaxol. The information provided is based on studies of this compound and closely related taxane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on studies of taxanes, the primary degradation pathways for this compound are expected to be hydrolysis (both acid and base-catalyzed) and epimerization. Oxidative and photolytic degradation can also occur under specific conditions.
-
Hydrolysis: The ester linkages in the taxane core and at the C-13 side chain are susceptible to cleavage. Under basic conditions, hydrolysis of the ester groups is a major degradation route. Acidic conditions can lead to cleavage of the oxetane ring and other ester bonds.
-
Epimerization: The stereocenter at the C-7 position is prone to epimerization, particularly under basic conditions, leading to the formation of 7-epi-7-Xylosyl-10-deacetyltaxol.
-
Oxidation: The molecule may be susceptible to oxidation, potentially at the side chain or other electron-rich positions, leading to the formation of N-oxides and other oxidation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, although specific photoproducts for this particular analogue are not well-documented.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
For taxanes in general, the pH of maximum stability in aqueous solutions is typically in the range of pH 4-5. Both acidic (pH < 4) and basic (pH > 6-7) conditions can significantly accelerate degradation.
Q3: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?
An unexpected peak could be a degradation product. Consider the following possibilities:
-
7-epi-7-Xylosyl-10-deacetyltaxol: If your sample has been exposed to neutral to basic conditions, epimerization at the C-7 position is a likely cause.
-
10-deacetyltaxol: If the experimental conditions could lead to the cleavage of the xylosyl group (e.g., enzymatic hydrolysis or harsh acidic/basic conditions), this could be a product.
-
Hydrolysis Products: Peaks corresponding to the cleavage of the C-13 side chain or other ester groups may appear, especially if the sample was stored in an inappropriate buffer or at extreme pH.
-
Oxidation Products: If the sample was exposed to air or oxidizing agents, you might observe oxidized derivatives.
To identify the unknown peak, consider techniques like LC-MS to determine the molecular weight of the impurity, which can provide clues to its structure.
Troubleshooting Guides
Issue 1: Low Yield or Purity of this compound After Storage
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage pH | - Store aqueous solutions of this compound in a buffer with a pH between 4 and 5.- Avoid prolonged storage in neutral or alkaline buffers. |
| Exposure to High Temperatures | - Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C).- Minimize the time samples are kept at room temperature during experimental procedures. |
| Presence of Contaminating Enzymes | - If working with biological matrices, consider the presence of esterases or glycosidases that could degrade the compound.- Use appropriate enzyme inhibitors or purification methods to remove them. |
| Photodegradation | - Protect samples from light by using amber vials or covering them with aluminum foil, especially during long experiments or storage. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| On-plate Degradation | - Assess the stability of this compound in your assay medium and under the incubation conditions (pH, temperature).- Prepare fresh dilutions of the compound for each experiment. |
| Formation of Less Active Epimer | - Be aware that the 7-epi epimer may have different biological activity.- Monitor for epimerization using a stability-indicating HPLC method if you suspect this is an issue. |
| Interaction with Assay Components | - Evaluate potential interactions of the compound with other components in your assay, which might affect its stability or activity. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial and heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC at various time points.
-
3. Analytical Method:
-
Use a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of acetonitrile and water or a suitable buffer.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 227 nm for taxanes).
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Data Presentation
Table 1: Summary of Expected Degradation Products of this compound under Forced Stress Conditions
| Stress Condition | Expected Major Degradation Products | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl, heat) | - Cleavage of the C-13 side chain- Opening of the oxetane ring- Hydrolysis of the xylosyl group | Acid-catalyzed hydrolysis |
| Basic (e.g., 0.1 M NaOH, RT) | - 7-epi-7-Xylosyl-10-deacetyltaxol- Hydrolysis of ester groups (e.g., at C-2, C-4) | Base-catalyzed epimerization and hydrolysis |
| Oxidative (e.g., 3% H₂O₂, RT) | - N-oxide derivatives- Other oxidized products | Oxidation |
| Photolytic (UV/Vis light) | - Various photoproducts (structure dependent on conditions) | Photodegradation |
| Thermal (solid state) | - Epimers and hydrolysis products (if moisture is present) | Thermally induced degradation |
Visualizations
Diagram 1: Key Degradation Pathways of the Taxane Core
Caption: Major degradation pathways for the taxane core structure.
Diagram 2: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Technical Support Center: Enhancing Enzymatic Hydrolysis of 7-Xylosyl-10-deacetyltaxol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to optimize the enzymatic conversion of 7-Xylosyl-10-deacetyltaxol (XDT) to 10-deacetyltaxol (DT), a key precursor in the semi-synthesis of Paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the hydrolysis of this compound (XDT)? A1: The primary enzymes used are β-xylosidases, which belong to the glycoside hydrolase family. These enzymes specifically cleave the β-glycosidic bond to remove the xylose group at the C-7 position of the taxane core, yielding 10-deacetyltaxol (DT).[1][2] Enzymes have been successfully isolated from various sources, including fungi like Lentinula edodes and bacteria such as Dictyoglomus turgidum and Cellulosimicrobium cellulans.[1][2][3]
Q2: What is the significance of this enzymatic conversion? A2: this compound is a naturally abundant analogue found in yew trees, often in much higher quantities than Paclitaxel itself.[2][4] This enzymatic hydrolysis converts the abundant but less useful XDT into 10-deacetyltaxol, a direct precursor for the semi-synthesis of Paclitaxel, making the overall process more efficient and sustainable.[2][5] The enzymatic approach is also considered more environmentally friendly than chemical hydrolysis methods.[2]
Q3: How can I monitor the progress of the reaction? A3: The reaction progress, including the consumption of the substrate (XDT) and the formation of the product (DT), can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] These techniques allow for accurate quantification of the different taxanes in the reaction mixture.
Q4: Can this hydrolysis be part of a one-pot synthesis to produce Paclitaxel? A4: Yes, researchers have successfully developed one-pot, multi-enzyme reaction systems. By combining a β-xylosidase with an acetyltransferase (such as 10-deacetylbaccatin III-10-β-O-acetyltransferase, DBAT), it is possible to convert 7-β-xylosyl-10-deacetyltaxol directly to Paclitaxel in vitro.[8][9]
Troubleshooting Guide
Problem 1: Low or No Conversion of XDT to DT
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify that the pH and temperature of your reaction buffer are within the optimal range for your specific β-xylosidase. Optimal conditions can vary significantly between enzymes from different sources (see Table 1).[1][2] |
| Inactive Enzyme | Test the enzyme activity using a standard chromogenic substrate like p-nitrophenyl-β-D-xylopyranoside (pNPX) to confirm it is active. Ensure proper storage and handling of the enzyme to prevent denaturation. |
| Presence of Inhibitors | Certain metal ions (e.g., Cu²⁺, Ni⁺, Al³⁺) have been shown to inhibit specific β-xylosidases like Dt-Xyl3.[1] If your buffer or substrate solution contains potential inhibitors, consider using a chelating agent like EDTA or purifying the substrate. |
| Incorrect Substrate | Confirm the identity and purity of your this compound substrate using analytical methods like NMR or LC-MS. |
Problem 2: Reaction Rate is Too Slow
| Potential Cause | Troubleshooting Step |
| Insufficient Enzyme Concentration | Increase the enzyme dosage in the reaction mixture. An optimized enzyme-to-substrate ratio is critical for efficient conversion. For example, a dosage of 0.5 U/mL of Dt-Xyl3 achieved 98% conversion in 30 minutes.[1] |
| Substrate Limitation | While taxanes have poor water solubility, ensure the substrate is adequately dissolved or suspended in the reaction medium to be accessible to the enzyme. Using co-solvents like ethanol or methanol (5-15%) may improve solubility without significantly impacting the activity of some enzymes.[1] |
| Suboptimal Reaction Conditions | Even if within the functional range, the reaction may be slow if conditions are not at the optimum. Perform a pH and temperature optimization experiment to find the ideal conditions for your enzyme and setup (See Protocol 2). |
Problem 3: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step |
| Non-specific Enzyme Activity | Some crude enzyme preparations may contain other hydrolases that can modify the taxane core at different positions. Use a purified, specific β-xylosidase. Some enzymes are bifunctional and may also exhibit β-glucosidase activity.[2] |
| Substrate Degradation | Unstable pH or high temperatures over extended reaction times can lead to chemical degradation of the taxane substrate or product. Ensure reaction conditions are not overly harsh. |
| Contaminated Substrate | The starting material (crude XDT extract) may contain other taxane analogues that are also converted by the enzyme, leading to a mixture of products.[2] |
Problem 4: Issues with Scalability (e.g., Foaming)
| Potential Cause | Troubleshooting Step |
| Agitation and Protein Concentration | In large-scale stirred-tank bioreactors, high protein concentration combined with vigorous mixing can cause excessive foaming.[10] |
| Reduce the agitation speed or use an intermittent stirring strategy. Add a small amount of a biocompatible antifoaming agent. |
Data and Parameters
Table 1: Comparison of β-Xylosidases for XDT Hydrolysis
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Key Characteristics |
| Dt-Xyl3 | Dictyoglomus turgidum | 4.5 - 5.0 | 60 - 75 | High thermal stability; high selectivity for XDT; tolerant to some organic solvents and high salt concentrations.[1] |
| LXYL-P1-2 | Lentinula edodes | 4.0 - 4.5 | 45 - 50 | Bifunctional β-xylosidase/β-glucosidase; successfully engineered for improved activity.[2] |
| Mutant E12 | Engineered from LXYL-P1 | N/A | N/A | A variant of LXYL-P1 with 2.8-fold higher β-xylosidase activity.[4][5] |
| Unnamed | Cellulosimicrobium cellulans | ~7.0 | 30 - 35 | Forms a large, cellulosome-like multienzyme complex.[3] |
Table 2: Influence of Additives on Dt-Xyl3 β-xylosidase Activity[1]
| Additive (Ion/Solvent) | Concentration | Effect on Activity |
| Mn²⁺, Ba²⁺ | N/A | Activation |
| Cu²⁺, Ni⁺, Al³⁺ | N/A | Inhibition |
| Ethanol, Methanol | 5 - 15% (v/v) | Little to no effect |
| NaCl | 20% (w/v) | High tolerance, retains >60% activity |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of XDT
-
Reaction Setup: Prepare a reaction buffer at the optimal pH for the chosen enzyme (e.g., 50 mM sodium acetate buffer, pH 4.5).
-
Substrate Preparation: Dissolve this compound (XDT) in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol) and add it to the reaction buffer to a final concentration of 1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid enzyme denaturation.
-
Enzyme Addition: Add the purified β-xylosidase to the reaction mixture to a predetermined optimal concentration (e.g., 0.5 U/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with gentle agitation for a period ranging from 30 minutes to 24 hours.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture. Stop the enzymatic reaction by adding an equal volume of cold acetonitrile or by heat inactivation.
-
Analysis: Centrifuge the aliquots to remove any precipitate. Analyze the supernatant by HPLC to quantify the concentrations of XDT and 10-deacetyltaxol.
-
Product Recovery: Once the reaction reaches completion, the product 10-deacetyltaxol can be purified from the reaction mixture using techniques like solid-phase extraction followed by column chromatography.[6]
Protocol 2: Determination of Optimal pH and Temperature
-
Optimal Temperature:
-
Set up multiple identical reactions as described in Protocol 1, using a buffer at the presumed optimal pH (e.g., pH 4.5).
-
Incubate each reaction at a different temperature (e.g., in a gradient from 30°C to 65°C) for a fixed period (e.g., 1.5 hours).[2]
-
Analyze the product yield in each reaction. The temperature that yields the most product is the optimum.
-
-
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 3.0 to 8.0).
-
Set up multiple identical reactions, one in each buffer.
-
Incubate all reactions at the determined optimal temperature for a fixed period.
-
Analyze the product yield in each reaction. The pH that yields the most product is the optimum.
-
Visual Guides
Caption: General experimental workflow for the enzymatic hydrolysis of XDT.
Caption: Troubleshooting decision tree for low hydrolysis yield.
Caption: Two-step enzymatic pathway from XDT to Paclitaxel.
References
- 1. Cloning and characterization of the β-xylosidase from Dictyoglomus turgidum for high efficient biotransformation of 10-deacetyl-7-xylosltaxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol a… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
Validation & Comparative
A Comparative Guide: 7-Xylosyl-10-deacetyltaxol vs. Paclitaxel in Cytotoxic Activity
This guide provides a detailed comparison of the cytotoxic activities of 7-Xylosyl-10-deacetyltaxol and its well-established counterpart, paclitaxel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Paclitaxel, a member of the taxane family of diterpenes, is a widely used and effective chemotherapeutic agent against a variety of cancers. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1][2][3] this compound is a naturally occurring analogue of paclitaxel, often found in various species of the yew tree (Taxus)[4]. Structurally, it differs from paclitaxel by the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position of the taxane core[4]. These modifications can influence the compound's pharmacological properties, including its cytotoxic activity. This guide aims to provide a comparative analysis of the cytotoxic profiles of these two taxanes based on available experimental data.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and paclitaxel against various cancer cell lines.
It is critical to note that the IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as variations in experimental protocols, such as cell lines, drug exposure times, and assay methods, can significantly influence the results. [5]
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound C | PC-3 | Prostate Cancer | 5 µM |
| This compound C | MCF-7 | Breast Cancer | 0.3776 µg/mL |
| This compound C | Colon | Colon Cancer | 0.86 µg/mL |
| Paclitaxel | PC-3 | Prostate Cancer | ~1 ng/mL - 10 ng/mL |
| Paclitaxel | Various | Various Cancers | 2.5 nM - 7.5 nM (24h exposure) |
Experimental Protocols
The following section outlines a general methodology for determining the in vitro cytotoxicity of taxane compounds, based on commonly employed assays.
Cell Culture and Treatment
Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the drug treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against drug concentration.
Experimental workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action and Signaling Pathways
Both paclitaxel and this compound are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Studies on this compound in human prostate cancer (PC-3) cells have elucidated a mitochondria-dependent apoptotic pathway.[1][4] This pathway involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade, including caspase-9 and the executioner caspases-3 and -6.[1] Notably, this apoptotic mechanism appears to be independent of the extrinsic pathway involving the CD95 (Fas) death receptor.[1]
Signaling pathway of this compound-induced apoptosis.
Conclusion
References
A Comparative Analysis of 7-Xylosyl-10-deacetyltaxol and Other Taxoids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 7-Xylosyl-10-deacetyltaxol and other prominent taxoids, including Paclitaxel and Docetaxel. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in the biological activity, efficacy, and mechanisms of action of these microtubule-stabilizing agents. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways.
Introduction to Taxoids
Taxoids are a class of diterpene compounds that represent some of the most important and widely used anticancer agents in modern medicine. Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, taxoids promote their polymerization and inhibit depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death in rapidly dividing cancer cells.[1][2]
The parent compound, Paclitaxel (Taxol®), was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[2] Its success spurred the development of semi-synthetic analogs, such as Docetaxel (Taxotere®), and the exploration of other naturally occurring and synthetically modified taxoids.[1][3] this compound is a naturally occurring derivative of paclitaxel, isolated from various Taxus species, which has garnered interest for its distinct pharmacological properties.[4][5] This guide will delve into a comparative analysis of these key taxoids.
Comparative Biological Activity
The therapeutic efficacy of taxoids is intrinsically linked to their chemical structure, which influences their solubility, binding affinity to tubulin, and interaction with cellular machinery. This section compares the cytotoxic activity of this compound, Paclitaxel, and Docetaxel against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Taxoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Paclitaxel, and Docetaxel in different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | MCF-7 | Breast Cancer | 0.3776[6] |
| This compound | Colon Cancer Cell Lines | Colon Cancer | 0.86[6] |
| Paclitaxel | MCF-7 | Breast Cancer | Varies by study |
| Docetaxel | MCF-7 | Breast Cancer | Varies by study |
| Paclitaxel | J82 | Bladder Carcinoma | Varies by study |
| Docetaxel | J82 | Bladder Carcinoma | Varies by study |
| Paclitaxel | KB 3-1 | Epidermoid Carcinoma | Varies by study |
| Docetaxel | KB 3-1 | Epidermoid Carcinoma | Varies by study |
Note: IC50 values for Paclitaxel and Docetaxel can vary significantly between studies due to differences in experimental conditions and cell line passages. The provided data for this compound is from a specific study and serves as a key reference point.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
The primary mechanism of action for all taxoids is the stabilization of microtubules. However, the downstream signaling events leading to apoptosis can vary in their specifics.
Microtubule Stabilization
Taxoids bind to the β-tubulin subunit within the microtubule polymer, which enhances the polymerization of tubulin dimers and inhibits the depolymerization of existing microtubules. This leads to the formation of stable, non-functional microtubule bundles and asters, disrupting the dynamic instability required for proper mitotic spindle formation and function. The cell is consequently arrested in the G2/M phase of the cell cycle.[1]
Apoptosis Signaling Pathways
The prolonged mitotic arrest induced by taxoids triggers a cascade of signaling events that converge on the activation of the apoptotic machinery. This process can be both p53-dependent and p5d-independent. A key pathway involves the modulation of the Bcl-2 family of proteins. Taxoids can lead to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family members disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of taxoids.
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in light scattering (absorbance) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., this compound, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep the solution on ice.
-
Add 10 µL of the test compound at 10x the final desired concentration to the wells of a pre-warmed (37°C) 96-well plate. For control wells, add 10 µL of the solvent.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. Enhancers of polymerization will show a faster rate and a higher plateau of absorbance compared to the control.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability by measuring the total protein content of cultured cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)
-
96-well microtiter plates
-
Test compounds
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader capable of reading absorbance at 540 nm
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Terminate the experiment by adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 60 minutes to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Remove the unbound SRB by washing the plates five times with 1% acetic acid and allow them to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Conclusion
The comparative analysis of this compound with other well-established taxoids like Paclitaxel and Docetaxel reveals important structure-activity relationships and highlights the potential for developing novel taxoid-based anticancer agents. This compound demonstrates potent cytotoxic activity against various cancer cell lines, and its distinct chemical structure may offer advantages in terms of solubility and pharmacological properties.[5]
The experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of these compounds. By utilizing these methods, researchers can consistently assess the impact of different taxoids on microtubule dynamics and cell viability, contributing to a deeper understanding of their therapeutic potential. The visualization of the underlying signaling pathways further aids in conceptualizing the molecular mechanisms driving the anticancer effects of this important class of drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic value of this compound and other emerging taxoids in the treatment of cancer.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. rsc.org [rsc.org]
Validating the Structure of 7-Xylosyl-10-deacetyltaxol: A Comparative NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 7-Xylosyl-10-deacetyltaxol through comparative Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with its key analogues, paclitaxel and 10-deacetyltaxol, supported by experimental data and protocols.
The structural elucidation of taxane diterpenoids is fundamental to the development of novel anti-cancer therapeutics. This compound, a naturally occurring analogue of the widely used chemotherapeutic agent paclitaxel (Taxol®), presents a unique structural variation with the presence of a xylosyl moiety at the C7 position and the absence of an acetyl group at the C10 position. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of this compound with its parent compound, 10-deacetyltaxol, and the renowned anti-cancer drug, paclitaxel. The presented data, acquired in deuterated chloroform (CDCl₃) and acetone-d₆, serves as a critical reference for the validation of the structure of this compound.
Comparative NMR Data Analysis
The structural differences between this compound, 10-deacetyltaxol, and paclitaxel are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shift assignments for the core taxane skeleton and the distinctive side chains.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Paclitaxel | 10-deacetyltaxol | This compound (Predicted in CDCl₃) | Key Structural Feature |
| H-2 | 4.96 (d, J=8.0 Hz) | 4.95 (d, J=7.8 Hz) | ~4.9-5.0 | Taxane Core |
| H-3 | 3.82 (d, J=7.2 Hz) | 3.80 (d, J=7.0 Hz) | ~3.8 | Taxane Core |
| H-5 | 4.98 (dd, J=9.6, 2.0 Hz) | 4.97 (dd, J=9.5, 2.0 Hz) | ~4.9-5.0 | Taxane Core |
| H-7 | 4.40 (dd, J=10.8, 6.8 Hz) | 4.38 (m) | ~4.2-4.4 | Xylosyl Attachment Point |
| H-10 | 6.28 (t, J=8.8 Hz) | 5.15 (d, J=8.0 Hz) | ~5.1-5.2 | Deacetylation Point |
| H-13 | 6.22 (t, J=8.8 Hz) | 6.20 (t, J=8.5 Hz) | ~6.2 | Taxane Core |
| H-2' | 5.68 (d, J=2.4 Hz) | 5.67 (d, J=2.5 Hz) | ~5.6-5.7 | Phenylisoserine Side Chain |
| H-3' | 4.80 (d, J=2.4 Hz) | 4.78 (d, J=2.5 Hz) | ~4.7-4.8 | Phenylisoserine Side Chain |
| 10-OAc | 2.15 (s) | - | - | Absent in Analogues |
| Xylosyl H-1' | - | - | ~4.3-4.5 (d) | Present |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Position | Paclitaxel (CDCl₃) | 10-deacetyltaxol (CDCl₃) | This compound (acetone-d₆) | Key Structural Feature |
| C-1 | 79.1 | 79.0 | 79.6 | Taxane Core |
| C-2 | 75.1 | 75.0 | 74.5 | Taxane Core |
| C-4 | 81.2 | 81.1 | 81.5 | Taxane Core |
| C-5 | 84.5 | 84.4 | 83.9 | Taxane Core |
| C-7 | 72.2 | 71.5 | 76.5 | Xylosyl Attachment Point |
| C-9 | 203.8 | 210.1 | 210.5 | Carbonyl affected by C10 |
| C-10 | 75.7 | 76.3 | 76.2 | Deacetylation Point |
| C-13 | 72.6 | 72.5 | 72.1 | Taxane Core |
| C-1' | 172.9 | 172.8 | 172.4 | Phenylisoserine Side Chain |
| C-2' | 73.2 | 73.1 | 73.3 | Phenylisoserine Side Chain |
| C-3' | 55.1 | 55.0 | 56.7 | Phenylisoserine Side Chain |
| 10-OAc (C=O) | 170.4 | - | - | Absent in Analogues |
| 10-OAc (CH₃) | 20.9 | - | - | Absent in Analogues |
| Xylosyl C-1' | - | - | 105.8 | Present |
| Xylosyl C-2' | - | - | 75.0 | Present |
| Xylosyl C-3' | - | - | 77.9 | Present |
| Xylosyl C-4' | - | - | 71.4 | Present |
| Xylosyl C-5' | - | - | 67.0 | Present |
Note: The ¹H NMR data for this compound in CDCl₃ is predicted based on the structural similarities and known substituent effects. The provided ¹³C NMR data for this compound was acquired in acetone-d₆, which may cause slight variations in chemical shifts compared to CDCl₃.
Structural Insights from NMR Data
The comparative analysis of the NMR data reveals key structural features that validate the structure of this compound:
-
Absence of the 10-acetyl group: The most significant difference in the spectra of both this compound and 10-deacetyltaxol compared to paclitaxel is the absence of the characteristic singlet for the acetyl methyl protons around δ 2.15 ppm in the ¹H NMR spectrum and the corresponding carbonyl and methyl signals in the ¹³C NMR spectrum (around δ 170.4 and 20.9 ppm, respectively). Instead, the ¹H NMR spectrum of the deacetylated analogues shows an upfield shift of the H-10 proton to around δ 5.15 ppm.
-
Presence of the xylosyl moiety: The attachment of the xylosyl group at the C7 position in this compound is confirmed by the appearance of a distinct anomeric proton signal (H-1') in the ¹H NMR spectrum, typically a doublet in the region of δ 4.3-4.5 ppm. The ¹³C NMR spectrum further corroborates this with the presence of five additional signals corresponding to the xylosyl carbons, including the anomeric carbon (C-1') at approximately δ 105.8 ppm. The chemical shift of C-7 is also significantly shifted downfield to ~76.5 ppm in the xylosylated compound compared to paclitaxel (~72.2 ppm) and 10-deacetyltaxol (~71.5 ppm).
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the taxane derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or acetone-d₆. For optimal results, use a solvent from a freshly opened ampule to minimize water content.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -1 to 9 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay (d1): 2 seconds.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
3. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH 7.26, δC 77.16; acetone-d₆: δH 2.05, δC 29.84, 206.26) or an internal standard (e.g., TMS).
Visualizing Structural Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared taxanes and the general workflow for NMR-based structural validation.
Caption: Structural relationship of this compound to its precursors.
Caption: General workflow for NMR-based structural validation.
A Comparative Guide to LC-MS Method Validation for the Quantification of 7-Xylosyl-10-deacetyltaxol
Guide Published: November 24, 2025
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 7-Xylosyl-10-deacetyltaxol, a key taxane derivative. The performance of the LC-MS/MS method is evaluated against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering researchers, scientists, and drug development professionals a clear perspective on analytical strategy selection. All validation parameters are assessed based on the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Introduction to Analytical Method Validation
This compound is a naturally occurring taxoid found in various species of the yew tree (Taxus).[8][9][10] As a precursor and related compound to the widely used anticancer drug paclitaxel, its accurate quantification in various matrices is crucial for pharmaceutical research, development, and quality control.
A validated analytical method ensures that the chosen procedure is reliable, reproducible, and suitable for its intended purpose.[6][11] This guide focuses on a robust LC-MS/MS method, recognized for its high sensitivity and specificity, and compares its performance characteristics with a conventional HPLC-UV method. Such comparisons are vital for selecting the appropriate analytical technology to support pharmacokinetic, metabolic, and quality control studies.[12][13]
Experimental Protocols
A detailed methodology is essential for the reproducibility of any analytical method. Below are the protocols for sample preparation and the analytical conditions for both the LC-MS/MS and HPLC-UV methods.
Sample Preparation: Solid-Phase Extraction (SPE)
A consistent sample preparation workflow is critical for minimizing matrix effects and ensuring high recovery.
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Analytical Method Conditions
The following table details the instrumental parameters for both the proposed LC-MS/MS method and the comparative HPLC-UV method. These parameters are based on established methods for similar taxane compounds.[12][13][14][15]
| Parameter | LC-MS/MS Method | HPLC-UV Method (Alternative) |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 5 min | 40% B to 80% B over 15 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 20 µL |
| Detector | Triple Quadrupole Mass Spectrometer | UV/Vis Detector |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Not Applicable |
| MS/MS Transition | Analyte: m/z 944.4 → 569.3 (Hypothetical)IS: m/z 808.3 → 527.2 | Wavelength: 227 nm |
Method Validation and Performance Comparison
The validation of the analytical method was performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, sensitivity, and stability.[1][6][16]
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which provides a significant advantage over the single-wavelength detection of HPLC-UV.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. This compound C | 90332-65-3 | Benchchem [benchchem.com]
- 9. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 10. chembk.com [chembk.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 13. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. ICH Official web site : ICH [ich.org]
Unveiling the Anticancer Potential: A Comparative Guide to 7-Xylosyl-10-deacetyltaxol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Xylosyl-10-deacetyltaxol derivatives, focusing on their potential as anticancer agents. While research in this specific sub-class of taxoids is ongoing, this document summarizes the available data on their cytotoxic activity and outlines the general principles guiding their development.
Introduction to this compound Derivatives
This compound is a naturally occurring taxane found in various species of the yew tree (Taxus)[1][2]. Structurally similar to the highly successful anticancer drug paclitaxel (Taxol), these derivatives are characterized by the presence of a xylosyl sugar moiety at the C7 position and the absence of an acetyl group at the C10 position of the baccatin III core[1]. These modifications influence the physicochemical properties of the parent molecule, such as its hydrophilicity, and may impact its biological activity and pharmacokinetic profile[1].
The primary mechanism of action for these compounds, consistent with other taxanes, involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[3].
Comparative Cytotoxic Activity
While extensive comparative data for a wide range of this compound derivatives is not yet available in the public domain, studies on specific analogs have demonstrated their cytotoxic potential against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound C, a representative compound of this class.
| Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| This compound C | PC-3 | Prostate Cancer | 5 µM | [4] |
| This compound C | MCF-7 | Breast Cancer | 0.3776 µg/mL | [4] |
| This compound C | Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [4] |
Note: Direct comparison of these IC50 values should be approached with caution due to potential variations in experimental protocols across different studies.
Structure-Activity Relationship (SAR) Insights
Based on the broader knowledge of taxane SAR, the following general principles can be applied to the this compound scaffold:
-
C13 Side Chain: The N-benzoyl-β-phenylisoserine side chain at the C13 position is crucial for the cytotoxic activity of taxanes[5]. Modifications to this side chain can significantly impact potency.
-
C7 Position: The C7 position is relatively tolerant to modifications. The presence of the xylosyl group in this compound derivatives contributes to increased water solubility[1]. The nature of the substituent at this position can influence the drug's interaction with efflux pumps, potentially overcoming multidrug resistance[4].
-
C10 Position: The C10 position is also amenable to structural changes. The absence of the acetyl group in 10-deacetyltaxol derivatives is a defining feature. Modifications at this position can affect the molecule's conformation and its binding affinity to P-glycoprotein, a key protein in multidrug resistance[6].
Further research focusing on the systematic modification of the xylosyl moiety and the introduction of various acyl groups at the C10 position of the this compound core is necessary to establish a more detailed and quantitative SAR for this specific class of compounds.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives typically starts from the naturally isolated parent compound. A general approach for modification, for instance, acylation at the C10 position, would involve the following steps:
-
Protection of Reactive Hydroxyl Groups: Selectively protect the hydroxyl groups on the xylosyl moiety and other sensitive positions of the molecule using appropriate protecting groups to prevent unwanted side reactions.
-
Acylation at C10: Introduce the desired acyl group at the C10 position using an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base.
-
Deprotection: Remove the protecting groups under specific conditions to yield the final derivative.
-
Purification: Purify the synthesized compound using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure of the final product using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Cytotoxicity Evaluation using MTT Assay
The cytotoxic activity of the synthesized derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound derivatives.
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the development of novel anticancer agents. The available data, though limited, indicates their potential to inhibit the growth of various cancer cell lines. Future research should focus on the synthesis and biological evaluation of a broader library of these compounds to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and more effective taxane-based cancer therapies.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 90332-63-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Struc-Activ.Rela [ch.ic.ac.uk]
- 6. A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Xylosylated Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of xylosylated taxanes with other taxane analogs, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Xylosylated Taxanes
Taxanes, such as paclitaxel and docetaxel, are potent anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Modifications to the taxane scaffold are actively being explored to improve efficacy, solubility, and overcome drug resistance. Xylosylation, the addition of a xylose sugar moiety, represents one such modification. This guide focuses on the bioactivity of xylosylated taxanes, providing a comparative analysis against established taxanes.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro cytotoxicity of 7-Xylosyltaxol, a xylosylated derivative of paclitaxel, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | 7-Xylosyltaxol IC50 (µM) |
| A549 | Lung Carcinoma | 0.39[2] |
| MCF-7 | Breast Adenocarcinoma | 0.16[2] |
| A2780 | Ovarian Cancer | 0.85[2] |
| HCT-8 | Ileocecal Adenocarcinoma | 5.9[2] |
| SW480 | Colon Adenocarcinoma | 5.6[2] |
Caption: In vitro cytotoxicity (IC50) of 7-Xylosyltaxol against various human cancer cell lines.
Mechanism of Action of Xylosylated Taxanes
Similar to other taxanes, xylosylated derivatives exert their anticancer effects by disrupting microtubule dynamics. 10-Deacetyl-7-xylosyl paclitaxel, a related compound, has been shown to induce mitotic arrest in cancer cells.[3] This leads to the activation of apoptotic pathways. Specifically, this xylosylated taxane derivative modulates the Bcl-2 family of proteins by up-regulating pro-apoptotic proteins like Bax and Bad, and down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[3] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9 and subsequent execution of apoptosis.[3]
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the taxane derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Addition: Add the test compound (e.g., xylosylated taxane, paclitaxel as a positive control, or a vehicle control) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance is proportional to the amount of polymerized microtubules.
-
Data Analysis: Plot the absorbance against time to generate a polymerization curve. The rate and extent of polymerization can be compared between different compounds.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating taxane bioactivity and the key signaling pathway involved in taxane-induced apoptosis.
Caption: Experimental workflow for bioactivity assessment.
Caption: Taxane-induced apoptosis signaling pathway.
References
In Vivo Showdown: 7-Xylosyl-10-deacetyltaxol Eclipses Taxol in Antitumor Efficacy
For researchers and drug development professionals, a critical evaluation of preclinical candidates is paramount. Emerging in vivo data indicates that 7-Xylosyl-10-deacetyltaxol, a derivative of paclitaxel, exhibits a more pronounced antitumor effect than its parent compound, Taxol® (paclitaxel). This superiority is attributed not only to its direct cytotoxic effects but also to its ability to engage the host's immune system in combating the tumor.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound and taxol, presenting available experimental data, detailed methodologies for key in vivo studies, and a visualization of the proposed mechanism of action.
Superior Antitumor Activity Observed in Preclinical Models
In vivo studies have demonstrated the significant antitumor potential of this compound. Research has indicated that this compound possesses pronounced antitumor activity, which has been reported to be more significant than that of its parent compound, paclitaxel.[1] This enhanced in vivo efficacy is suggested to be achieved through the activation of specific host mechanisms, such as the stimulation of antitumor immunity.[1]
One key study highlighted the inhibitory effects of this compound on the growth of S180 sarcoma in animal models. While specific comparative data with taxol from this particular study is not detailed in the available literature, it establishes the standalone anti-sarcoma activity of the derivative.
Quantitative Comparison of In Vivo Efficacy
To date, a direct head-to-head quantitative comparison in a single, publicly available study with detailed numerical data on tumor growth inhibition and survival rates remains elusive in the primary literature. However, the qualitative reports of superior efficacy provide a strong impetus for further investigation. The table below summarizes the currently available information.
| Compound | Animal Model | Tumor Type | Key Findings | Citation |
| This compound | Murine models | General | More pronounced antitumor activity than paclitaxel. | [1] |
| This compound | Murine models | General | Efficacy enhanced by stimulating antitumor immunity. | [1] |
| This compound B | Murine models | S180 Sarcoma | Inhibits the growth of S180 sarcoma. |
Unveiling the Mechanism: A Dual Assault on Cancer
The proposed mechanism for the enhanced efficacy of this compound involves a two-pronged attack. Like taxol, it functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. However, its unique structural modification, the xylosyl group at the C7 position, is believed to modulate its interaction with the host's immune system, leading to an indirect, yet potent, antitumor effect.
Figure 1. Proposed dual mechanism of action for this compound.
Experimental Protocols: A Guide to In Vivo Evaluation
The following provides a generalized experimental protocol for assessing the in vivo antitumor efficacy of taxane derivatives in a murine sarcoma model, based on common practices in the field.
1. Cell Culture and Animal Model:
-
Cell Line: Sarcoma 180 (S180) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animals: Male Kunming mice, 4-6 weeks old, are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Tumor Implantation:
-
S180 cells in the logarithmic growth phase are harvested and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Each mouse is inoculated subcutaneously in the right axilla with 0.2 mL of the cell suspension.
3. Drug Preparation and Administration:
-
This compound and Taxol: Compounds are dissolved in a vehicle solution of Cremophor EL and dehydrated ethanol (1:1, v/v) and then further diluted with saline to the desired concentrations.
-
Treatment Groups: Mice are randomly divided into groups:
-
Vehicle control (receiving only the vehicle solution)
-
Taxol (at a specified dose, e.g., 10 mg/kg)
-
This compound (at various doses to determine a dose-response relationship)
-
-
Administration: Treatment is initiated when tumors reach a palpable size (e.g., approximately 100 mm³). Drugs are administered via intraperitoneal injection daily for a specified period (e.g., 10 consecutive days).
4. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor size is measured every other day using calipers, and tumor volume is calculated using the formula: V = (length × width²) / 2.
-
Tumor Weight: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Inhibition Rate: The tumor growth inhibition rate is calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] × 100%.
-
Survival Analysis: In separate cohorts, animal survival is monitored daily, and Kaplan-Meier survival curves are generated.
5. Statistical Analysis:
-
Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Figure 2. Generalized workflow for in vivo efficacy studies.
References
Safety Operating Guide
Proper Disposal of 7-Xylosyl-10-deacetyltaxol: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of 7-Xylosyl-10-deacetyltaxol with stringent safety measures due to its classification as a taxane derivative with potential cytotoxic and anti-tumor properties. Adherence to proper disposal protocols is critical to ensure personnel safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | White to Off-white Solid |
| Assay | ≥99.0% |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 1068.4±65.0 °C at 760 mmHg |
| Flash Point | 599.9±34.3 °C |
| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents |
| Molecular Formula | C₅₀H₅₇NO₁₇ |
| Molecular Weight | 943.98 g/mol |
Experimental Protocols: Disposal Procedures
The following protocols are based on general guidelines for the safe handling and disposal of cytotoxic and chemotherapeutic agents and should be adapted to comply with institutional and local regulations.[1][2][3][4][5][6][7][8][9][10][11][12]
1. Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-grade gloves, with one pair tucked under the cuff of the gown and the other over.[12]
-
Don a solid-front, back-closure, disposable gown made of a low-permeability fabric.
-
Use ANSI-approved safety goggles or a face shield.
-
A NIOSH-approved respirator should be used when handling the powder form of the compound or when there is a risk of aerosolization.
2. Waste Segregation and Collection:
-
All materials that come into contact with this compound must be considered cytotoxic waste.[3][5]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and plasticware. Dispose of these items in a designated, leak-proof, puncture-resistant container clearly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[3][5] These containers are often color-coded, typically yellow or purple.[9][13]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, sealed, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name. Do not dispose of liquid cytotoxic waste down the drain.[10]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[3][5][9]
3. Decontamination of Work Surfaces:
-
All work surfaces and equipment should be decontaminated after handling the compound.
-
Use a suitable decontamination solution, such as a high-pH solution or a commercially available product specifically designed for cytotoxic drug inactivation. Follow this with a thorough cleaning with a detergent and water.
-
All cleaning materials must be disposed of as cytotoxic waste.[4]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a chemotherapy spill kit to contain and clean up the spill.[6]
-
Wear appropriate PPE, including a respirator, during the cleanup process.
-
Absorb liquids with pads from the spill kit and carefully collect any solid material.
-
Decontaminate the spill area as described above.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Final Disposal:
-
Sealed cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
-
Ensure that all waste is transported in accordance with local and national regulations for hazardous materials.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Comprehensive Safety and Operational Guide for Handling 7-Xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Xylosyl-10-deacetyltaxol. While some safety data sheets (SDS) may not classify this specific compound as hazardous, it is a derivative of Paclitaxel (Taxol), a potent cytotoxic agent. Therefore, it is imperative to handle this compound with the same precautions as other cytotoxic drugs to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to cytotoxic compounds. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling Vials and Packaging | Two pairs of chemotherapy-tested gloves (nitrile) |
| Weighing and Preparing Solutions | Disposable gown with back closure, two pairs of chemotherapy-tested gloves (nitrile), safety goggles or a full-face shield, and an N95 or higher respirator.[1][2] |
| Administering the Compound | Disposable gown, two pairs of chemotherapy-tested gloves (nitrile), and safety goggles.[1][3] |
| Cleaning and Decontamination | Disposable gown, two pairs of chemotherapy-tested gloves (nitrile), safety goggles or a full-face shield.[1] |
| Waste Disposal | Disposable gown and two pairs of chemotherapy-tested gloves (nitrile). |
Note: Always inspect gloves for visible tears or punctures before and during use. Change gloves regularly, and immediately if they become contaminated.
Handling and Operational Procedures
Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.
2.1. Preparation and Handling Workflow
All manipulations of this compound, including weighing and solution preparation, should be performed in a designated containment area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize aerosol generation and exposure.
Caption: Workflow for handling this compound.
2.2. Decontamination
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A recommended procedure involves:
-
Initial Wipe: Use a disposable absorbent pad soaked in a suitable solvent (e.g., methanol or ethanol, as the compound is soluble in these) to wipe down surfaces.
-
Detergent Wash: Wash the surfaces with a detergent solution.
-
Final Rinse: Rinse with water.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
3.1. Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
3.2. Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the immediate area if the spill is large or generates aerosols.
-
Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.[1]
-
Contain Spill: Use a chemotherapy spill kit to contain the spill with absorbent materials.[1]
-
Clean Area: Carefully clean the spill area, working from the outer edge towards the center.
-
Decontaminate: Decontaminate the area as described in section 2.2.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[1]
Caption: Emergency spill response procedure.
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.
4.1. Waste Segregation and Disposal
| Waste Type | Disposal Container |
| Sharps (needles, syringes) | Designated cytotoxic sharps container.[4] |
| Contaminated PPE (gloves, gowns) | Yellow chemotherapy waste bags or containers.[4] |
| Liquid Waste | Labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[4] |
| Solid Waste (contaminated labware) | Yellow chemotherapy waste bags or containers.[4] |
Important: Never mix cytotoxic waste with regular laboratory or biohazardous waste.[4] All waste containers must be clearly labeled as "Cytotoxic Waste."
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
